molecular formula C9H11ClN2O3 B2636330 Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride CAS No. 2416235-41-9

Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride

Cat. No.: B2636330
CAS No.: 2416235-41-9
M. Wt: 230.65
InChI Key: HGVBEQHEDXPHBI-UHFFFAOYSA-N
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Description

Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O3 and its molecular weight is 230.65. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10;/h2-5H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCJPUMKJKGPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (CAS 6296-89-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (often chemically identified via CAS 6296-89-5 as Methyl 4-hydrazinobenzoate hydrochloride ) is a critical aromatic hydrazine building block used extensively in the synthesis of nitrogen-containing heterocycles. Its primary utility lies in its ability to serve as a "hard" nucleophile in condensation reactions and a precursor in sigmatropic rearrangements.

This compound is a linchpin in the synthesis of indoles (via Fischer Indole Synthesis), indazoles , and pyrazoles —scaffolds ubiquitous in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and serotogenic modulators. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic production, downstream applications, and safety protocols.

Chemical Profile & Critical Disambiguation

Nomenclature Alert

CRITICAL NOTE: There is a frequent nomenclature divergence in commercial databases regarding this chemical class.

  • The CAS 6296-89-5 strictly refers to Methyl 4-hydrazinobenzoate hydrochloride (Hydrazine group attached directly to the phenyl ring).

  • The name "Methyl 4-(hydrazinecarbonyl)benzoate" implies a hydrazide structure (Hydrazine attached to the carbonyl carbon).

This guide focuses on the CAS 6296-89-5 entity (Aryl Hydrazine) , as this is the standard supply chain identifier. Researchers seeking the hydrazide should verify the structure explicitly before procurement.

Physicochemical Data[1]
PropertySpecification
CAS Number 6296-89-5
IUPAC Name Methyl 4-hydrazinylbenzoate hydrochloride
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (warm); Insoluble in non-polar solvents
Melting Point 220–223 °C (decomposition)
SMILES COC(=O)C1=CC=C(NN)C=C1.Cl

Synthetic Production (Protocol)

The industrial and laboratory synthesis of Methyl 4-hydrazinobenzoate hydrochloride typically proceeds via the diazotization of methyl 4-aminobenzoate followed by reduction. This method ensures high regioselectivity and yield.

Reaction Mechanism (Graphviz)

SynthesisPath cluster_conditions Critical Parameters Start Methyl 4-aminobenzoate Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl 0-5°C Product Methyl 4-hydrazinobenzoate HCl (CAS 6296-89-5) Diazonium->Product SnCl2 / HCl Reduction Temp Temp < 5°C (Prevents decomp)

Figure 1: Synthetic pathway from aniline precursor to hydrazine salt via diazonium intermediate.[1]

Step-by-Step Synthesis Protocol

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)

  • Concentrated HCl (excess)

Procedure:

  • Diazotization: Dissolve Methyl 4-aminobenzoate in concentrated HCl (approx. 3-4 M equivalents) and cool to 0–5 °C in an ice-salt bath.

  • Addition: Dropwise add an aqueous solution of NaNO₂, maintaining the internal temperature below 5 °C. Stir for 30 minutes. Validation: The solution should turn clear/yellow; check for excess nitrous acid using starch-iodide paper (should turn blue).

  • Reduction: Prepare a solution of SnCl₂ in concentrated HCl at 0 °C. Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring.

  • Precipitation: The hydrazine hydrochloride salt typically precipitates immediately as a bulky solid. Stir for 2 hours at room temperature.

  • Isolation: Filter the solid and wash with cold ethanol/ether to remove tin salts. Recrystallize from ethanol/water if necessary.[1]

Applications in Drug Discovery[3]

Methyl 4-hydrazinobenzoate hydrochloride is a versatile "warhead" for constructing pharmacophores.

Fischer Indole Synthesis

This is the most prevalent application. Reacting CAS 6296-89-5 with enolizable ketones yields indole-5-carboxylates, a scaffold found in NSAIDs like Indomethacin.

Mechanism:

  • Hydrazone Formation: Condensation with ketone.[2][3][4]

  • [3,3]-Sigmatropic Rearrangement: Acid-catalyzed shift breaking the N-N bond.

  • Cyclization: Formation of the indole core with ammonia loss.[3]

Protocol (General):

  • Reflux the hydrazine HCl (1 eq) and ketone (1 eq) in glacial acetic acid or ethanol with H₂SO₄ (cat.) for 2–4 hours.

  • Note: The electron-withdrawing ester group on the phenyl ring deactivates the hydrazine slightly, often requiring higher temperatures or stronger acid catalysts (e.g., Polyphosphoric acid) compared to unsubstituted phenylhydrazine.

Pyrazole Synthesis

Reaction with 1,3-diketones (e.g., acetylacetone) or enaminones yields 1-arylpyrazoles. These structures are critical in COX-2 inhibitors (e.g., Celecoxib analogs).

Analytical Derivatization

The hydrazine moiety reacts quantitatively with aldehydes to form stable hydrazones. This is used in HPLC-UV analysis to tag volatile aldehydes in biological samples, leveraging the UV absorbance of the benzoate chromophore (λmax ~290 nm).

Reaction Pathways Diagram (Graphviz)

Applications Center Methyl 4-hydrazinobenzoate HCl (CAS 6296-89-5) Ketone + Ketone / Acid (Fischer Synthesis) Center->Ketone Diketone + 1,3-Diketone (Cyclocondensation) Center->Diketone Aldehyde + Aldehydes (Derivatization) Center->Aldehyde Indole Indole-5-carboxylates (Scaffold: Indomethacin) Pyrazole 1-Aryl-pyrazoles (Scaffold: Celecoxib) Hydrazone Stable Hydrazones (Analytical Tagging) Ketone->Indole Diketone->Pyrazole Aldehyde->Hydrazone

Figure 2: Divergent synthetic utility of Methyl 4-hydrazinobenzoate in heterocyclic chemistry.

Safety & Handling (E-E-A-T)

As a senior scientist, I must emphasize that aryl hydrazines are toxic and potential carcinogens .

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The free base oxidizes rapidly in air; the hydrochloride salt is more stable but hygroscopic.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

  • BenchChem. (2025).[1] Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Retrieved from

  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[5] DOI: 10.15227/orgsyn.085.0179.[5] Retrieved from [5]

  • National Institutes of Health (NIH). (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis. Talanta. 2018 Sep 1;187:113-119. Retrieved from

  • PubChem. (2025). Methyl 4-hydrazinobenzoate hydrochloride (Compound Summary). CID 2788448. Retrieved from

  • Alfa Chemistry. (2025). Fischer Indole Synthesis Mechanism and Protocols. Retrieved from

Sources

Strategic Selection of Hydrazine Building Blocks: Methyl 4-hydrazinylbenzoate vs. 4-Hydrazinobenzoic Acid

[1]

Executive Summary

In the architecture of heterocyclic synthesis—particularly for indole and pyrazole scaffolds—the choice between 4-hydrazinobenzoic acid (4-HBA) and its ester derivative, methyl 4-hydrazinylbenzoate (MHB) , is rarely a matter of interchangeability.[1] It is a strategic decision dictated by solubility requirements, downstream purification limitations, and chemoselectivity.

While 4-HBA serves as a robust, zwitterionic building block for metal-organic frameworks (MOFs) and polar-solvent reactions, MHB is the requisite "masked" synthon for lipophilic organic synthesis, preventing carboxylic acid interference in base-sensitive protocols.[1] This guide dissects their physicochemical divergences and provides validated protocols for their effective utilization.

Part 1: Physicochemical Atlas

The fundamental difference lies in the protonation state and polarity. 4-HBA exists largely as a zwitterion in neutral media, creating significant solubility challenges in standard organic solvents (DCM, Toluene), whereas MHB behaves as a typical lipophilic organic base.

Table 1: Comparative Physicochemical Profile

Feature4-Hydrazinobenzoic Acid (4-HBA)Methyl 4-hydrazinylbenzoate (MHB)
CAS Number 619-67-04510-12-7 (Free Base) / 24589-78-4 (Derivatives)
Structure Zwitterionic (NH₃⁺/COO⁻ potential)Lipophilic Ester (NH-NH₂/COOMe)
Melting Point ~218 °C (Decomposes)130–132 °C (Free base is lower/oil)
Solubility (High) DMSO, DMF, Aqueous AlkaliDCM, EtOAc, THF, Toluene
Solubility (Low) Water (neutral), DCM, HexaneWater (neutral)
Primary Utility MOF Linkers, Aqueous/Polar SynthesisFischer Indole, Organometallic Coupling
pKa ~4.14 (COOH), ~3.0 (Hydrazine)N/A (Ester is non-ionizable)

Part 2: Strategic Selection Framework

The decision to use the Acid (4-HBA) or the Ester (MHB) should be based on the Solubility-Reactivity Decision Tree .

DecisionTreeStartTarget Molecule StrategyQ1Does the reaction requireanhydrous non-polar solvents(e.g., Toluene, DCM)?Start->Q1Q2Is the product purificationcompatible with Acid/Base extraction?Q1->Q2No (Polar Solvents OK)UseMHBSELECT MHB (Ester)(Lipophilic, Protected)Q1->UseMHBYes (Solubility Critical)Q3Is the carboxylic acida ligand for a metal catalyst?Q2->Q3No (Precipitation desired)Q2->UseMHBYes (Ester stays in organic layer)Q3->UseMHBYes (Avoid Catalyst Poisoning)UseHBASELECT 4-HBA (Acid)(Polar, Zwitterionic)Q3->UseHBANo (Direct Synthesis)

Figure 1: Decision matrix for selecting between the acid and ester forms based on solvent compatibility and catalytic interference.

key Mechanistic Differences
  • Solubility Engineering & Workup:

    • 4-HBA: Often requires precipitation from water or alcohols for purification. It is difficult to extract into organic layers from aqueous washes because it forms salts in both acidic (ammonium) and basic (carboxylate) conditions.

    • MHB: Allows for standard organic workups. You can dissolve the crude reaction in Ethyl Acetate, wash with bicarbonate to remove acidic impurities, and concentrate.

  • Fischer Indole Synthesis:

    • When reacting with ketones to form indoles, 4-HBA often requires strong mineral acids (H₂SO₄/AcOH) and high temperatures.[1] The product, an indole-carboxylic acid, can be difficult to purify from the tarry byproducts common in Fischer syntheses.

    • MHB allows the use of milder Lewis acids (e.g., ZnCl₂) in non-polar solvents. The resulting indole ester can be purified via silica gel flash chromatography, which is often impossible with the highly polar free acid.

  • Metal Coordination:

    • 4-HBA is a potent ligand. The carboxylic acid can bind to transition metals (Pd, Cu) used in cross-coupling, potentially poisoning the catalyst.

    • MHB masks this coordination site, allowing for subsequent Pd-catalyzed Buchwald-Hartwig couplings on the hydrazine or indole nitrogen.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 4-hydrazinylbenzoate (MHB)

Rationale: Converting the commercially cheaper 4-HBA into the lipophilic MHB for downstream synthesis.[1]

Reagents:

  • 4-Hydrazinobenzoic acid (4-HBA) [CAS: 619-67-0][1][2][3][4][5][6]

  • Methanol (anhydrous)[1]

  • Thionyl Chloride (SOCl₂) OR Sulfuric Acid (H₂SO₄)[1]

  • Sodium Bicarbonate (NaHCO₃)[1]

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar under inert atmosphere (N₂ or Ar).

  • Dissolution: Suspend 4-HBA (15.2 g, 100 mmol) in Methanol (100 mL) . The solid will likely not dissolve completely at room temperature.

  • Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (14.5 mL, 200 mmol) over 20 minutes.

    • Note: Evolution of HCl gas and SO₂ will occur. Vent to a scrubber.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The suspension should clear as the ester forms and dissolves.

  • Workup (Critical Step):

    • Concentrate the mixture in vacuo to remove excess MeOH and HCl.

    • Resuspend the residue in Ethyl Acetate (150 mL) .

    • Slowly wash with saturated NaHCO₃ solution until the aqueous layer is pH ~8 (neutralizes the hydrazine hydrochloride salt).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: The product (MHB) typically solidifies as an off-white solid or viscous oil upon cooling.

Protocol B: Pyrazole Synthesis (Comparative Workflow)

Rationale: Demonstrating the solubility advantage of MHB.

ReactionWorkflowcluster_0Path A: Using 4-HBAcluster_1Path B: Using MHBStartStart: 1,3-Diketone+ Hydrazine SourceStepA1Reflux in EtOH/AcOHStart->StepA1StepB1Reflux in EtOHStart->StepB1StepA2Product Crashes Out(Precipitation)StepA1->StepA2StepA3Filtration & Acid WashStepA2->StepA3StepB2Solvent EvaporationStepB1->StepB2StepB3Flash Chromatography(EtOAc/Hexane)StepB2->StepB3

Figure 2: Divergent workflows for pyrazole synthesis. Path B (MHB) allows for chromatographic purification, essential if the reaction yields isomers.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

1. Toxicity & Carcinogenicity: Both compounds are hydrazine derivatives. Hydrazines are known sensitizers and potential carcinogens.

  • 4-HBA: Due to its zwitterionic/salt nature, it is less volatile, reducing inhalation risk during weighing.

  • MHB: As an ester, it may have higher volatility or skin permeability. Double-gloving (Nitrile) and working in a fume hood is mandatory.[1]

2. Stability (Oxidation Risk): Hydrazines are prone to air oxidation to form azo compounds (colored impurities).

  • Storage: Store both compounds under Nitrogen/Argon at -20°C.

  • Visual Indicator: If the white powder turns yellow/orange, oxidation to the azo-derivative has occurred. Recrystallization (EtOH for MHB, Water/Acid for 4-HBA) is required before use.[1]

3. Incompatibility:

  • 4-HBA: Incompatible with strong bases (forms carboxylate salts) and strong oxidizers.[1]

  • MHB: Incompatible with strong nucleophiles (can attack the ester) and strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12089, 4-Hydrazinobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 408928, Methyl 4-hydrazinylbenzoate. Retrieved from [Link]

  • Organic Syntheses. Indazole Synthesis via Hydrazinobenzoic Acid Derivatives. Coll. Vol. 3, p.475 (1955); Vol. 28, p.59 (1948). Retrieved from [Link][1]

Common synonyms for methyl 4-(hydrazinecarbonyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-(hydrazinecarbonyl)benzoate Hydrochloride

Part 1: Chemical Identity & Nomenclature Resolution

In the field of organic synthesis, precise nomenclature is the first line of defense against experimental error.[1][2] The compound Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is frequently subjected to supply chain ambiguity due to its structural similarity to related hydrazine derivatives.[1][2][3]

This compound is a mono-protected derivative of terephthalic acid , possessing two distinct reactive electrophiles: a methyl ester and a hydrazide.[1][2][3] This orthogonality makes it a critical "bifunctional linker" in the synthesis of complex pharmaceutical scaffolds, particularly phthalazinones (e.g., PARP inhibitors).[1][2][3]

Synonym & Identifier Matrix

The following table resolves the common synonyms used across different sectors (Academic, Industrial, and Vendor).

CategorySynonym / IdentifierTechnical Context
IUPAC (Systematic) Methyl 4-(carbonohydrazidoyl)benzoate hydrochloridePreferred for patent filings and regulatory documentation.[2][3]
Common / Trivial Methyl terephthalate monohydrazide hydrochloride Most descriptive of the synthetic origin (derived from dimethyl terephthalate).[1][2][3]
Structural 4-Methoxycarbonylbenzohydrazide hydrochlorideHighlights the para-substitution pattern and the ester/hydrazide functionality.[1][2][3]
Vendor/Catalog Terephthalic acid monomethyl ester hydrazide HClCommon in bulk chemical catalogs (e.g., Sigma, Enamine).[1][2][3]
Ambiguity Warning Methyl 4-hydrazinobenzoateDO NOT CONFUSE. This is a different compound (hydrazine attached directly to the ring, CAS 6296-89-5).[1][2][3]

Key Chemical Identifiers:

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1][2][3]
  • Molecular Weight: 230.65 g/mol [1][2][3]

  • CAS Number (Free Base): 22856-49-1 (Note: HCl salt often listed under base CAS or provisional IDs like 2416235-41-9).[2][3]

Part 2: Structural Analysis & Physicochemical Properties

The hydrochloride salt form is preferred in process chemistry over the free base due to enhanced stability against oxidation and improved solubility in polar protic solvents (Methanol, Water).[1][2][3]

Physicochemical Profile
PropertyValueExperimental Note
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere (Argon/N

).[2][3]
Melting Point 220–225 °C (Decomposes)Distinct from the di-hydrazide impurity (mp >300 °C).[1][2][3]
Solubility DMSO, Methanol, Water (Hot)Poor solubility in DCM or Hexanes (facilitates purification).[1][2][3]
pKa (Hydrazide) ~3.5 (Conjugate acid)The terminal amine is protonated in the HCl salt.[1][2][3]
Structural Orthogonality

The molecule's utility stems from the reactivity difference between the two ends:[1][2][3]

  • Position 1 (Methyl Ester): Less reactive toward nucleophiles than the hydrazide; survives mild coupling conditions.[1][2][3]

  • Position 4 (Hydrazide): Highly nucleophilic (terminal -NH

    
    ); reacts with aldehydes/ketones to form hydrazones or with acid chlorides to form diacylhydrazines.[1][2][3]
    

Part 3: Synthetic Utility & Mechanism

The primary application of Methyl 4-(hydrazinecarbonyl)benzoate is the construction of phthalazin-1(2H)-one cores.[2][3] The synthesis requires a delicate balance of stoichiometry to prevent the formation of the symmetrical byproduct, terephthalohydrazide.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the controlled desymmetrization of Dimethyl Terephthalate (DMT) and the subsequent cyclization pathways.

G DMT Dimethyl Terephthalate (Starting Material) Target Methyl 4-(hydrazinecarbonyl)benzoate (Target Monohydrazide) DMT->Target Controlled Hydrazinolysis MeOH, Reflux, 4h Hydrazine Hydrazine Hydrate (0.95 - 1.0 eq) Hydrazine->Target Impurity Terephthalohydrazide (Bis-hydrazide Impurity) Target->Impurity Excess N2H4 Over-reaction Phthalazinone Phthalazin-1(2H)-one (Heterocycle Scaffold) Target->Phthalazinone Cyclization (e.g. w/ 2-carboxybenzaldehyde)

Figure 1: Synthetic pathway showing the controlled desymmetrization of Dimethyl Terephthalate.[2][3] Note the competing pathway to the bis-hydrazide impurity if hydrazine stoichiometry is uncontrolled.[2][3]

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride from Dimethyl Terephthalate (DMT).

Rationale: This protocol uses a "reverse addition" strategy to maintain a high local concentration of the diester relative to hydrazine, favoring mono-substitution.[1][2][3]

Materials
  • Dimethyl Terephthalate (DMT): 19.4 g (100 mmol)[2][3]

  • Hydrazine Hydrate (80%): 5.0 g (100 mmol) — Limiting Reagent[1][2][3]

  • Methanol (Anhydrous): 200 mL

  • HCl in Dioxane (4M): 30 mL[2][3]

Step-by-Step Methodology
  • Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve DMT (19.4 g) in Methanol (150 mL). Heat to 50°C to ensure complete dissolution.[1][2][3]

  • Controlled Addition: Dilute Hydrazine Hydrate (5.0 g) in Methanol (50 mL). Add this solution dropwise to the DMT solution over 60 minutes while maintaining reflux.

    • Why? Slow addition prevents the local excess of hydrazine that leads to the insoluble bis-hydrazide impurity [1].[1][2][3]

  • Reflux & Monitor: Reflux for 4 hours. Monitor via TLC (9:1 DCM:MeOH).[1][2][3]

    • Checkpoint: The product (Rf ~0.[1][2][3]4) should appear; DMT (Rf ~0.[1][2][3]9) may remain.[1][2][3] Bis-hydrazide (Rf ~0.[1][2][3]0) stays at the baseline.[1][2][3]

  • Hot Filtration (Critical): While the solution is still hot (60°C), filter off any insoluble white precipitate.[1][2][3]

    • Validation: This precipitate is predominantly the unwanted bis-hydrazide impurity.[1][2][3] The filtrate contains the target mono-ester.[1][2][3]

  • Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (30 mL) dropwise. A white precipitate will form immediately.[1][2][3]

  • Isolation: Filter the solid, wash with cold Methanol (2 x 20 mL) and Diethyl Ether (2 x 50 mL). Dry under vacuum.[1][2][3][4]

Yield: Expect 60–70% (approx. 14–16 g).

Part 5: Quality Control & Characterization

To ensure the integrity of the linker for subsequent drug development steps, the following analytical standards must be met.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 3.89 (s, 3H)Methyl ester singlet (Integrity of ester group).[2][3]
1H NMR (DMSO-d6) δ 8.05 (d, 2H), 7.95 (d, 2H)Para-substituted aromatic system (AA'BB' pattern).[1][2][3]
1H NMR (DMSO-d6) δ 10.5 (br s, 1H)Hydrazide -NH proton (Confirming functionality).
HPLC Purity > 98%Impurity limit: <0.5% Terephthalohydrazide.[1][2][3]
Silver Nitrate Test White precipitateConfirms presence of Chloride counterion (HCl salt).[1][2][3]

References

  • PubChem. (2023).[1][2][3] Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (Compound CID 130405979).[2][3][5] National Library of Medicine.[1][2][3] Available at: [Link][2][3]

Sources

The Ionization Behavior of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the pKa Values of the Hydrazine Group in Methyl 4-Hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a molecule's behavior in biological systems, influencing everything from solubility and permeability to target binding and metabolic stability. This guide provides a comprehensive technical analysis of the pKa values of the hydrazine group in methyl 4-hydrazinylbenzoate, a versatile intermediate in the synthesis of numerous pharmaceutical compounds.

This document moves beyond a simple recitation of values, offering a deep dive into the underlying chemical principles that govern the ionization of this functional group. We will explore the electronic landscape of the molecule, dissect the influence of substituents, and provide a reasoned estimation of its pKa values. Furthermore, we will outline the established experimental and computational methodologies for pKa determination, equipping researchers with the knowledge to critically evaluate and predict the ionization behavior of similar molecules.

The Fundamental Basicity of the Hydrazine Moiety

To comprehend the pKa of the hydrazine group in methyl 4-hydrazinylbenzoate, we must first consider the intrinsic basicity of hydrazine (H₂N-NH₂) itself. Hydrazine is a diacidic base, meaning it can accept two protons. The first protonation occurs to form the hydrazinium ion (H₂N-NH₃⁺), and the second, under more acidic conditions, yields the dihydrazinium ion (H₃N-NH₃²⁺).

The pKa of the hydrazinium ion is approximately 8.1, indicating that hydrazine is a moderately weak base, slightly less basic than ammonia (pKa of ammonium ion is ~9.2).[1] This basicity arises from the lone pair of electrons on each nitrogen atom.

When one of the hydrogen atoms of hydrazine is replaced by a phenyl group, as in phenylhydrazine (C₆H₅NHNH₂), the basicity of the hydrazine moiety is significantly altered. The aromatic ring exerts a powerful electron-withdrawing effect through resonance, delocalizing the lone pair of electrons on the adjacent nitrogen atom into the π-system of the ring. This delocalization reduces the availability of the lone pair for protonation, thereby decreasing the basicity of the molecule.

There is some discrepancy in the reported pKa values for phenylhydrazine, with values of 5.21 and 8.79 cited in various sources.[2][3][4] The value of 5.21 is more consistent with the expected electron-withdrawing effect of the phenyl group and is the more frequently referenced value in the context of its conjugate acid.[2] This lower pKa for the phenylhydrazinium ion compared to the hydrazinium ion highlights the substantial influence of the aromatic ring.

A crucial aspect to consider is the site of protonation in phenylhydrazine. Due to the delocalization of the lone pair on the nitrogen atom directly attached to the phenyl ring (the α-nitrogen), the terminal nitrogen atom (the β-nitrogen) is more basic. Therefore, protonation occurs predominantly at the -NH₂ group.[5]

The Electronic Influence of the para-Methoxycarbonyl Group

In methyl 4-hydrazinylbenzoate, the electronic landscape is further modulated by the presence of a methyl ester group (-COOCH₃) in the para position of the phenyl ring. To quantitatively assess the impact of this substituent on the pKa of the hydrazine group, we can employ the Hammett equation:

log(K/K₀) = ρσ

or, in terms of pKa:

pKa₀ - pKa = ρσ

where:

  • pKa is the acid dissociation constant of the substituted compound (methyl 4-hydrazinylbenzoate).

  • pKa₀ is the acid dissociation constant of the unsubstituted parent compound (phenylhydrazine).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction (in this case, the deprotonation of the hydrazinium ion) to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of the substituent.

The methyl ester group is an electron-withdrawing group. Its effect is a combination of a -I (negative inductive) effect and a -R (negative resonance) effect. The Hammett sigma constant for a para-methoxycarbonyl group (σp) is approximately +0.45.[6]

The reaction constant (ρ) for the ionization of anilinium ions is a suitable proxy for the ionization of phenylhydrazinium ions, as the reaction center is an amino group attached to a phenyl ring. The ρ value for the ionization of anilinium ions in water at 25°C is approximately 2.9.[7]

Using these values, we can estimate the change in pKa:

pKa(phenylhydrazine) - pKa(methyl 4-hydrazinylbenzoate) = (2.9) * (0.45) ≈ 1.31

Taking the pKa of phenylhydrazine's conjugate acid as 5.21, the estimated pKa for the conjugate acid of methyl 4-hydrazinylbenzoate would be:

pKa ≈ 5.21 - 1.31 = 3.90

This estimation suggests that the electron-withdrawing methyl ester group significantly reduces the basicity of the hydrazine moiety, making it a much weaker base than phenylhydrazine.

A closely related compound, 4-hydrazinobenzoic acid, has a predicted pKa value of 4.14 for its carboxylic acid proton.[8] While this is not the pKa of the hydrazinium ion, the presence of a carboxyl group, which is also electron-withdrawing, would similarly decrease the basicity of the hydrazine group. The similarity in the estimated pKa for the methyl ester and the known pKa of the carboxylic acid analog lends credence to our estimation.

Summary of pKa Values

The following table summarizes the relevant pKa values discussed and the estimated value for methyl 4-hydrazinylbenzoate.

CompoundFunctional GrouppKaReference/Method
Hydrazine-NH₃⁺ (in H₂N-NH₃⁺)~8.1[1]
Phenylhydrazine-NH₃⁺ (in C₆H₅NHNH₃⁺)5.21[2]
Methyl 4-hydrazinylbenzoate-NH₃⁺ (in CH₃OOC-C₆H₄NHNH₃⁺)~3.90 Estimation via Hammett Equation

Methodologies for pKa Determination

For researchers requiring precise pKa values, several experimental and computational methods are available. The choice of method depends on the required accuracy, the properties of the compound, and the available resources.

Experimental Methods

Experimental determination remains the gold standard for pKa values.

This is a classic and widely used method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.

G A Prepare a series of buffered solutions with varying pH B Add a constant concentration of methyl 4-hydrazinylbenzoate to each buffer A->B C Measure the UV-Vis spectrum of each solution B->C D Identify a wavelength with significant absorbance change C->D E Plot absorbance at that wavelength vs. pH D->E F Fit the data to the appropriate equation to determine pKa E->F

Caption: Spectrophotometric pKa determination workflow.

Computational Methods

In silico pKa prediction methods have become increasingly powerful and are valuable for high-throughput screening and for compounds that are difficult to synthesize or handle.

These methods, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions. [9][10][11]They involve calculating the free energy change of the deprotonation reaction in a simulated solvent environment.

QSPR models use statistical methods to correlate structural features (descriptors) of molecules with their experimentally determined pKa values. These models can be very fast but their accuracy is dependent on the quality and diversity of the training data.

Conclusion

References

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

  • pKa Prediction for Anilines. Scribd. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PMC. [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. [Link]

  • Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]

  • Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. PubChem. [Link]

  • Problem 88 The anilinium ion, (\mathrm{C}_... [FREE SOLUTION] - Vaia. Vaia. [Link]

  • Phenylhydrazine. PubChem. [Link]

  • Showing Compound Phenylhydrazine (FDB005892) - FooDB. FooDB. [Link]

  • Phenylhydrazine - ChemBK. ChemBK. [Link]

  • The anilinium ion, C6H5NH3+, is the conjugate acid of the weak organic base aniline... - askIITians. askIITians. [Link]

  • Table 1: Hammett constants for some common substituents. University of California, Irvine. [Link]

  • Unit 4: Free Energy Relationships. University of Texas at Austin. [Link]

  • Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]

  • What is the pH of 0.001M aniline solution ? The ionization constant o - askIITians. askIITians. [Link]

  • Values of some Hammett substituent constants (σ). ResearchGate. [Link]

  • Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. ChemRxiv. [Link]

  • Equilibrium Constants and Substituent Effects in the Ionization of Aniline as a Base and the Ion-Pair Dissociation of Anilinium. datapdf.com. [Link]

  • Compound: PHENYLHYDRAZINE (CHEMBL456807). ChEMBL. [Link]

  • Hammett Sigma Constants*. Wired Chemist. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Phenylhydrazine. Wikipedia. [Link]

  • 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem. PubChem. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Functionalized Pyrazoles via Knorr Condensation Using Methyl 4-Hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse biological interactions have established it as a "privileged scaffold" in drug discovery.[3][4] Numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif as a critical pharmacophore, highlighting its therapeutic significance.[1][3] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—continues to drive research into novel synthetic methodologies.[2][4]

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most fundamental and reliable methods for constructing this heterocyclic system.[5][6] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9] This protocol details the synthesis of a substituted pyrazole using methyl 4-hydrazinylbenzoate hydrochloride, a versatile building block that introduces a valuable carboxylate functional group for further derivatization, and acetylacetone as the 1,3-dicarbonyl component.[10]

Reaction Principle and Mechanism

The synthesis proceeds via the acid-catalyzed condensation of methyl 4-hydrazinylbenzoate with acetylacetone (2,4-pentanedione). The generally accepted mechanism for the Knorr synthesis involves several key steps.[6][7][11]

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Hydrazone Formation: Following the initial attack, a dehydration step occurs to form a hydrazone intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[12]

This sequence ensures a high-yielding and often regioselective pathway to the desired pyrazole product.[13]

Knorr Pyrazole Synthesis Mechanism Figure 1: Reaction Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Methyl 4-hydrazinylbenzoate Dicarbonyl Acetylacetone (enol form) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + H⁺, - H₂O Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate Cyclic_Intermediate->Pyrazole - H₂O (Aromatization) Experimental Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Reagent Combination Combine methyl 4-hydrazinylbenzoate HCl, acetylacetone, and acetic acid in a flask. B 2. Reaction Heat the mixture to reflux (approx. 118°C) with stirring for 2 hours. A->B C 3. Product Precipitation Cool the reaction to room temperature. Slowly add water to precipitate the crude product. B->C D 4. Isolation Collect the solid product by vacuum filtration. Wash with cold deionized water. C->D E 5. Purification Recrystallize the crude solid from hot ethanol/water. D->E F 6. Final Product Dry the purified crystals under vacuum. Obtain mass, yield, and characterize. E->F

Sources

Application Note: Fischer Indole Synthesis of Methyl 5-Indolecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of indole-5-carboxylates, a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and NSAID analogs).

Critical Reagent Notice: This guide identifies a common nomenclature risk. The prompt specifies methyl 4-(hydrazinecarbonyl)benzoate (a hydrazide ). However, the Fischer Indole Synthesis strictly requires an aryl hydrazine (methyl 4-hydrazinobenzoate). Using the hydrazide will result in 1,3,4-oxadiazoles or acylhydrazones, not indoles.

This protocol details the correct Fischer Indole Synthesis using methyl 4-hydrazinobenzoate, while explicitly delineating why the hydrazide analogue fails for this specific pathway.

Executive Summary & Reagent Verification

The Fischer Indole Synthesis is the gold standard for generating 2,3-disubstituted indoles. When targeting the 5-position for ester functionalization (to allow subsequent amidation or coupling), the selection of the hydrazine precursor is the single point of failure.

The "Hydrazine vs. Hydrazide" Trap

Researchers often conflate the following two compounds due to naming similarities. You must verify your starting material by structure or CAS number before proceeding.

FeatureCorrect Reagent (Fischer Substrate)Incorrect Reagent (Prompt Input)
Name Methyl 4-hydrazinobenzoate Methyl 4-(hydrazinecarbonyl)benzoate
IUPAC Methyl 4-hydrazinylbenzoateMethyl terephthalohydrazide
Structure


Functionality Aryl HydrazineAcyl Hydrazine (Hydrazide)
Reaction Product Indole (via Fischer)Acylhydrazone / Oxadiazole
CAS 39658-33-4 (HCl salt)22868-69-5

Technical Insight: The Fischer mechanism requires the nucleophilic attack of the hydrazine onto a ketone, followed by enamine formation and a [3,3]-sigmatropic shift. The hydrazide (Ar-CO-NH-NH2) possesses a carbonyl group that withdraws electron density from the nitrogen, preventing the formation of the necessary "ene-hydrazine" intermediate and stabilizing the Schiff base (acylhydrazone), which resists rearrangement.

Scientific Foundation: Mechanism & Causality

The synthesis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate (as a model reaction) relies on the condensation of methyl 4-hydrazinobenzoate with a ketone (e.g., 2-butanone or cyclohexanone).

Mechanistic Pathway[1][2]
  • Condensation: Acid-catalyzed formation of the arylhydrazone.

  • Tautomerization: Isomerization to the ene-hydrazine.

  • Rearrangement (Rate Limiting): A [3,3]-sigmatropic shift breaks the N-N bond and forms the C-C bond between the aromatic ring and the ketone alpha-carbon.

  • Aromatization: Loss of ammonia (

    
    ) yields the indole.
    
Pathway Visualization

The following diagram illustrates the critical divergence point where the correct hydrazine leads to an indole, while the hydrazide leads to dead-end side products.

FischerMechanism Start_Correct Methyl 4-hydrazinobenzoate (Aryl Hydrazine) Hydrazone Arylhydrazone (Unstable Intermediate) Start_Correct->Hydrazone + Ketone / H+ Start_Incorrect Methyl 4-(hydrazinecarbonyl)benzoate (Acyl Hydrazine) AcylHydrazone N-Acylhydrazone (Stable Product) Start_Incorrect->AcylHydrazone + Ketone / H+ Ketone Ketone (e.g., Cyclohexanone) Ketone->Hydrazone Ketone->AcylHydrazone EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization Indole Methyl 5-indolecarboxylate (Target Indole) AcylHydrazone->Indole X NO REACTION Oxadiazole 1,3,4-Oxadiazole (Cyclodehydration) AcylHydrazone->Oxadiazole Dehydrating Agent (e.g., POCl3) SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Heat Diimine Diimine Intermediate SigmaShift->Diimine Diimine->Indole - NH3

Caption: Comparative reaction pathways. Green nodes indicate the successful Fischer Indole route; Red nodes indicate the hydrazide trap.

Experimental Protocol

Objective: Synthesis of Methyl 1,2,3,4-tetrahydrocarbazole-6-carboxylate (using cyclohexanone as the ketone source). Scale: 10 mmol Expected Yield: 65–80%

Materials
  • Reagent A: Methyl 4-hydrazinobenzoate hydrochloride (2.03 g, 10 mmol).

  • Reagent B: Cyclohexanone (1.08 g, 1.14 mL, 11 mmol).

  • Catalyst/Solvent: Glacial Acetic Acid (20 mL) OR 4%

    
     in Ethanol.
    
  • Purification: Ethyl Acetate, Hexanes, Saturated

    
    .
    
Step-by-Step Methodology
Phase 1: Hydrazone Formation & Cyclization (One-Pot)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere minimizes oxidation of the hydrazine).

  • Dissolution: Add Methyl 4-hydrazinobenzoate HCl (Reagent A) to 20 mL of Glacial Acetic Acid. Stir at room temperature until a suspension forms.

    • Note: If using the free base hydrazine, the reaction is exothermic upon acid addition.

  • Addition: Add Cyclohexanone (Reagent B) dropwise over 2 minutes.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting hydrazine spot (polar, near baseline) should disappear, and a fluorescent indole spot (higher

      
      ) should appear.
      
    • Observation: The mixture typically darkens to a deep brown/red color due to trace oxidation products, which is normal.

Phase 2: Work-up
  • Cooling: Allow the mixture to cool to room temperature.

  • Precipitation (Method A - Preferred): Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The indole product often precipitates as a solid.

    • Filtration: Filter the solid, wash with cold water (

      
      ), and dry under vacuum.
      
  • Extraction (Method B - If oil forms): If the product oils out, extract with Ethyl Acetate (

    
    ).
    
    • Neutralization: Wash the organic layer carefully with Saturated

      
       to remove acetic acid (Caution: 
      
      
      
      evolution).
    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Phase 3: Purification
  • Recrystallization: For high purity, recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Column Chromatography: If necessary, purify on silica gel eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

Data Specification Table
ParameterValue / Condition
Substrate Methyl 4-hydrazinobenzoate
Ketone Cyclohexanone (1.1 eq)
Solvent Glacial Acetic Acid
Temp

(Reflux)
Time 3 hours
Product Methyl 1,2,3,4-tetrahydrocarbazole-6-carboxylate
Appearance Off-white to pale yellow solid
Key NMR Signal Indole NH (~8.5–9.5 ppm, broad singlet)

Troubleshooting & Optimization

Regioselectivity Issues

When using asymmetric ketones (e.g., 2-methylcyclohexanone), the Fischer synthesis can yield regioisomers.

  • Solution: The direction of enolization determines the product. In strong acids (AcOH/H2SO4), the more substituted enamine is favored, leading to the more substituted indole bond (3H-indole intermediate).

Low Yield / "Tar" Formation
  • Cause: Polymerization of the hydrazine or oxidative degradation.

  • Fix:

    • Ensure Nitrogen sparging of solvents before use.

    • Switch catalyst: Use Zinc Chloride (

      
      )  in acetic acid at 
      
      
      
      for a milder Lewis Acid approach, which is often gentler on ester functionalities than sulfuric acid.
What if you MUST use the Hydrazide?

If your lab inventory strictly contains Methyl 4-(hydrazinecarbonyl)benzoate and you need an indole:

  • Do not use Fischer conditions.

  • Alternative Route: You must hydrolyze the hydrazide to the acid, esterify to the methyl ester, and then synthesize the hydrazine via chlorination/substitution (difficult) or purchase the correct hydrazine.

  • Direct Conversion: There is no efficient direct chemical method to convert an aryl hydrazide (

    
    ) to an aryl hydrazine (
    
    
    
    ) in one step.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive monograph on the mechanism and scope).
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. (Modern cross-coupling alternatives). Link

  • Regan, J., et al. (2002).[1][2] Structure-Activity Relationships of the p38

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994-3008. (Example of Methyl 4-hydrazinobenzoate usage in drug synthesis). Link
    
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[3][4][5] Link

Sources

Application Notes and Protocols: Synthesis of Hydrazones using Methyl 4-Hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Hydrazone Linkage

Hydrazones, characterized by the R₁R₂C=NNH₂ moiety, are a cornerstone of modern medicinal chemistry and drug development.[1] Formed through the condensation of a hydrazine derivative with an aldehyde or ketone, the resulting carbon-nitrogen double bond (imine) provides a stable yet dynamic linkage.[1][2] This unique combination of stability and tunable reactivity has led to their widespread use as key intermediates in organic synthesis and as critical components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs).[1][3] In ADCs, the hydrazone bond can act as a pH-sensitive linker, remaining stable at the physiological pH of blood but cleaving in the acidic environment of tumor cell lysosomes to release a cytotoxic payload.[1]

Methyl 4-hydrazinylbenzoate is a particularly useful building block for these applications. The ester functionality offers a site for further chemical modification, while the aromatic hydrazine provides a nucleophilic center for the formation of structurally diverse and often highly conjugated hydrazone products. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the successful synthesis of hydrazones using methyl 4-hydrazinylbenzoate.

The Mechanism of Hydrazone Formation: An In-depth Look

The formation of a hydrazone is a nucleophilic addition-elimination reaction.[1] The reaction is typically acid-catalyzed, and its rate is significantly influenced by the pH of the reaction medium.[1][4] The optimal pH for this reaction is generally in the mildly acidic range (around 4.5-5). This is because sufficient acid is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, excessive acidity must be avoided as it would lead to the protonation of the hydrazine, rendering it non-nucleophilic.[1]

The key steps of the mechanism are as follows:

  • Activation of the Carbonyl Group: A catalytic amount of acid protonates the oxygen atom of the aldehyde or ketone. This enhances the electrophilic character of the carbonyl carbon.[1]

  • Nucleophilic Attack: The terminal nitrogen atom of methyl 4-hydrazinylbenzoate, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.[1]

  • Proton Transfer: A proton is rapidly transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent. This step yields a neutral carbinolamine intermediate.[1]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, transforming it into a good leaving group (water).[1]

  • Elimination of Water: The lone pair of electrons on the second nitrogen atom drives the elimination of a water molecule, leading to the formation of the C=N double bond.[1]

  • Deprotonation: Finally, a proton is removed from the nitrogen atom, regenerating the acid catalyst and yielding the final hydrazone product.[1]

Hydrazone_Formation_Mechanism RCHO R-CHO (Aldehyde/Ketone) Protonated_Carbonyl Protonated Carbonyl RCHO->Protonated_Carbonyl + H⁺ H2NNR Methyl 4-hydrazinylbenzoate H_plus H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methyl 4-hydrazinylbenzoate Carbinolamine Carbinolamine Tetrahedral_Intermediate->Carbinolamine - H⁺ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Hydrazone Hydrazone Protonated_Carbinolamine->Hydrazone - H₂O H_plus_regen H⁺ (Regenerated) H2O H₂O

Caption: Acid-catalyzed mechanism of hydrazone formation.[1]

Optimizing Reaction Conditions

The successful synthesis of hydrazones from methyl 4-hydrazinylbenzoate hinges on the careful selection and control of several key reaction parameters.

Catalyst Selection

While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid significantly accelerates the rate of hydrazone formation.[5]

  • Protic Acids: Glacial acetic acid is a commonly used and effective catalyst.[3][6] A few drops are typically sufficient to promote the reaction.[1] Other protic acids, such as sulfuric acid, can also be employed, but require careful control to avoid unwanted side reactions.[5]

  • Nucleophilic Catalysts: Aniline and its derivatives have been shown to be effective nucleophilic catalysts, particularly for reactions conducted at or near neutral pH.[7][8] These catalysts operate by forming a highly reactive protonated Schiff base intermediate in situ.[7] More advanced organocatalysts, such as anthranilic acids and aminobenzoic acids, can offer even greater rate enhancements.[9]

Solvent Choice

The choice of solvent is crucial as it influences reactant solubility and can participate in the reaction mechanism.

  • Protic Solvents: Ethanol and methanol are the most commonly used solvents for hydrazone synthesis.[2][10] They are generally good solvents for both the hydrazine and carbonyl compounds and can facilitate the necessary proton transfers.

  • Aprotic Solvents: In some cases, aprotic solvents like tetrahydrofuran (THF) or ionic liquids may be employed.[10][11]

  • Solvent-Free Conditions: For certain reactions, particularly those employing microwave irradiation or high pressure, solvent-free conditions can be utilized, offering a greener synthetic route.[12][13][14]

Temperature

The reaction is typically carried out with gentle heating, often at the reflux temperature of the chosen solvent, to drive the reaction to completion.[3][15] However, for some sensitive substrates, the reaction may be performed at room temperature over a longer period.[16]

pH Control

As discussed in the mechanism section, maintaining a mildly acidic pH is critical for optimal reaction rates. For reactions in aqueous media or with pH-sensitive substrates, the use of a buffer system (e.g., ammonium acetate) can be beneficial to maintain the desired pH range.[7] While traditionally considered to be acid-catalyzed, some studies have shown that for certain aliphatic hydrazones, the maximum rate of formation occurs at physiological pH (around 7.3).[17]

Reactant Stoichiometry

An equimolar ratio of the aldehyde or ketone and methyl 4-hydrazinylbenzoate is typically used.[16] However, in some instances, a slight excess of the hydrazine may be employed to ensure complete consumption of the carbonyl compound.[5] When using methyl 4-hydrazinylbenzoate hydrochloride, a base such as sodium acetate may be required to liberate the free hydrazine nucleophile.[1][18]

Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from Methyl 4-hydrazinylbenzoate and an Aldehyde/Ketone

This protocol provides a generalized procedure for the synthesis of a hydrazone. Specific quantities and reaction times may need to be optimized for different substrates.

Materials:

  • Methyl 4-hydrazinylbenzoate (or its hydrochloride salt)

  • Aldehyde or ketone

  • Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Experimental_Workflow Reactant_Prep 1. Reactant Preparation Dissolve aldehyde/ketone and methyl 4-hydrazinylbenzoate in ethanol. Catalyst_Addition 2. Catalyst Addition Add a catalytic amount of glacial acetic acid. Reactant_Prep->Catalyst_Addition Reaction 3. Reaction Heat the mixture to reflux and monitor by TLC. Catalyst_Addition->Reaction Isolation 4. Product Isolation Cool the reaction mixture and isolate the precipitate by filtration. Reaction->Isolation Purification 5. Purification Recrystallize the crude product from a suitable solvent (e.g., ethanol). Isolation->Purification Characterization 6. Characterization Analyze the purified product using NMR, IR, and Mass Spectrometry. Purification->Characterization

Caption: General experimental workflow for hydrazone synthesis.[1]

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent such as ethanol (15 mL).[1]

  • Addition of Hydrazine: To this solution, add an equimolar amount of methyl 4-hydrazinylbenzoate (1.0 mmol). If using the hydrochloride salt, add one equivalent of a mild base like sodium acetate.[1]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[1]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The hydrazone product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[1]

  • Characterization: Dry the purified product under vacuum and confirm its structure using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.[1][3]

Data Presentation: Troubleshooting and Optimization

Parameter Observation Potential Cause Suggested Optimization
Low Yield Incomplete conversion of starting materials.Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. Consider a higher boiling point solvent.[5]
Inappropriate pH.Optimize the amount of acid catalyst. For sensitive substrates, consider a buffered system.
Byproduct Formation Formation of an azine.A common byproduct when two molecules of the carbonyl compound react with one molecule of hydrazine.Use a slight excess of methyl 4-hydrazinylbenzoate.[5]
Purification Issues Difficulty in separating the hydrazone from starting materials or byproducts.Similar solubilities.If recrystallization is ineffective, consider column chromatography for purification.[5]

Characterization of Hydrazones

The structure of the synthesized hydrazones can be confirmed using a variety of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the imine proton (-N=CH-) typically in the range of δ 7.5–8.5 ppm, and a singlet for the -NH proton, which often appears downfield (δ 8–12 ppm).[19][20]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N stretch, typically in the region of 1594–1622 cm⁻¹.[20] The disappearance of the C=O stretching band of the starting aldehyde or ketone is also indicative of a complete reaction.

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized hydrazone.[3]

Conclusion

The synthesis of hydrazones from methyl 4-hydrazinylbenzoate is a robust and versatile reaction that provides access to a wide array of compounds with significant potential in drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize and characterize these valuable molecules. The protocols and guidelines presented in this application note serve as a comprehensive resource for scientists working in this exciting field.

References

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC.
  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry | Journal of the American Chemical Society - ACS Publications.
  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - RSC Publishing.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Journal of the American Chemical Society.
  • Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed.
  • A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol - Benchchem.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC.
  • Technical Support Center: Synthesis of Benzophenone Hydrazone - Benchchem.
  • Application Notes and Protocols: Synthesis of Hydrazone Derivatives from 4-(6-Hydrazinylpyrimidin-4-yl)morpholine - Benchchem.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC.
  • green synthesis of new hydrazone derivatives - MINAR International Journal of Applied Sciences and Technology.
  • (PDF) Synthesis and characterization of new aromatic hydrazones - ResearchGate.
  • Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH - Daniel D. McKinnon.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF - ResearchGate.
  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control - ChemRxiv.
  • Research on the Synthesis of Aromatic Hydrazone in Ionic Liquids - Taylor & Francis.
  • Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 - Smolecule.
  • Synthesis and biological evaluation of new hydrazone - Pharmacy Journal.
  • Synthesis of some 4-oxobenzotriazolo Hydrazones - American Research Journals.
  • "Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC.
  • Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed.
  • Direct synthesis of enone-hydrazones under solvent free and additive free conditions - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
  • 3 - Organic Syntheses Procedure.
  • Synthesis of Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - MDPI.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
  • Hydrazone: Formation, Structure, and Reactions - Chemistry Learner.

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Application Notes and Protocols for Bioconjugation Using Hydrazine-Functionalized Benzoate Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Hydrazine-Benzoate Linkers in Bioconjugate Development

In the landscape of bioconjugation, the precise and stable linkage of molecules to biological entities is paramount for the development of targeted therapeutics, diagnostics, and research tools. Among the chemical strategies available, the formation of a hydrazone bond through the reaction of a hydrazine with an aldehyde or ketone has emerged as a robust and versatile method. This application note provides an in-depth guide to the use of hydrazine-functionalized benzoate linkers, a class of aromatic hydrazine linkers that offer a favorable balance of reactivity and stability for the creation of well-defined bioconjugates, such as antibody-drug conjugates (ADCs).

The use of a benzoate scaffold introduces an aromatic system adjacent to the hydrazine moiety, which confers enhanced stability to the resulting hydrazone bond compared to its aliphatic counterparts.[][2] This stability is crucial for applications where the bioconjugate must remain intact in the physiological environment of the bloodstream, only to potentially release its payload under specific conditions, such as the acidic environment of a lysosome.[3][4] This guide will delve into the underlying chemistry, provide detailed protocols for bioconjugation, and outline methods for the purification and characterization of the final conjugate.

The Chemistry of Hydrazone Bond Formation with Benzoate Linkers

The core of this bioconjugation strategy is the reaction between a hydrazine and a carbonyl group (aldehyde or ketone) to form a hydrazone. This reaction is a condensation reaction, involving the formation of a C=N double bond with the elimination of a water molecule.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable hydrazone bond.

The rate of this reaction is pH-dependent, with the optimal pH typically being slightly acidic (around 4.5-6.0).[4][5] This is because the reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. For many biological applications, performing the reaction at or near physiological pH is desirable. To accelerate the reaction at neutral pH, a catalyst such as aniline can be employed.[6][7] Aniline has been shown to significantly increase the rate of hydrazone formation, enabling efficient conjugation at lower concentrations of reactants.[3][8]

The aromatic nature of the benzoate linker contributes to the stability of the hydrazone bond through resonance stabilization. The extended π-system of the aromatic ring delocalizes the electron density of the C=N bond, making it less susceptible to hydrolysis at neutral pH.[2]

Visualization of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Hydrazine_Benzoate Hydrazine-Functionalized Benzoate Linker (R1-NH-NH2) Intermediate R1-NH-NH-C(OH)-R2 Hydrazine_Benzoate->Intermediate Nucleophilic Attack Carbonyl_Biomolecule Carbonyl-Containing Biomolecule (R2-C=O) Carbonyl_Biomolecule->Intermediate Hydrazone_Conjugate Hydrazone-Linked Bioconjugate (R1-N=N-C-R2) Intermediate->Hydrazone_Conjugate Dehydration (-H2O) Water H2O Intermediate->Water

Caption: Mechanism of hydrazone bond formation.

Experimental Protocols

This section provides detailed protocols for a two-part bioconjugation process: first, the introduction of the hydrazine-benzoate linker onto a biomolecule (e.g., a protein or antibody), and second, the conjugation of this modified biomolecule to a carbonyl-containing payload.

Part 1: Introduction of the Hydrazine-Benzoate Linker onto a Protein

This protocol describes the modification of primary amines (e.g., lysine residues) on a protein with succinimidyl 4-hydrazinobenzoate (SHBH), a common commercially available linker.

Materials:

  • Protein (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • Succinimidyl 4-hydrazinobenzoate (SHBH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Protocol:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.

  • SHBH Solution Preparation: Immediately before use, dissolve SHBH in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the SHBH solution to the protein solution. The exact molar ratio may need to be optimized for your specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted SHBH and by-products by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[]

Part 2: Conjugation of the Hydrazine-Modified Protein to a Carbonyl-Containing Payload

This protocol describes the conjugation of the hydrazine-modified protein to a payload containing an aldehyde or ketone group.

Materials:

  • Hydrazine-modified protein from Part 1

  • Carbonyl-containing payload (e.g., a drug, fluorescent dye)

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5, or PBS, pH 7.4)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Protocol:

  • Payload Preparation: Dissolve the carbonyl-containing payload in a suitable solvent (e.g., DMSO) to a known concentration.

  • Reaction Setup: In a reaction tube, combine the hydrazine-modified protein with a 3-5 fold molar excess of the carbonyl-containing payload. The final concentration of the protein should be in the range of 1-5 mg/mL.

  • Catalyst Addition (Optional): If performing the reaction at neutral pH, add aniline to a final concentration of 10-100 mM to catalyze the reaction.[6]

  • Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing. The optimal time and temperature should be determined empirically.

  • Purification: Purify the resulting bioconjugate to remove unreacted payload and catalyst. Size-Exclusion Chromatography (SEC) is a commonly used method for this purpose.[]

Purification and Characterization of the Bioconjugate

Proper purification and characterization are critical to ensure the quality and efficacy of the bioconjugate.

Purification
MethodPrincipleApplication
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.Removes unreacted small molecules (payload, linker, catalyst) from the larger bioconjugate.[]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Can be used to separate bioconjugates with different drug-to-antibody ratios (DARs).
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Can separate bioconjugate species with different charge variants.
Affinity Chromatography (e.g., Protein A/G) Utilizes specific binding interactions.Can be used to purify antibody conjugates.[]
Characterization

A key parameter for bioconjugates like ADCs is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.

MethodPrincipleInformation Obtained
UV-Vis Spectroscopy Measures the absorbance of the protein and the payload at different wavelengths.Provides an average DAR value.[10]
Hydrophobic Interaction Chromatography (HIC) Separates species with different hydrophobicities.Can resolve species with different DARs, providing information on the distribution of drug loading.[11]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules.Provides the exact mass of the conjugate, allowing for precise determination of the DAR and identification of different conjugated species.[10][12]
SDS-PAGE Separates proteins based on their size under denaturing conditions.Can provide a qualitative assessment of conjugation and purity.

Workflow Visualization

G cluster_modification Part 1: Protein Modification cluster_conjugation Part 2: Conjugation cluster_characterization Characterization Protein Protein (e.g., Antibody) Reaction1 Reaction (pH 7.2-8.0, RT, 1-2h) Protein->Reaction1 SHBH Hydrazine-Benzoate Linker (SHBH) SHBH->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 Hydrazine_Protein Hydrazine-Modified Protein Purification1->Hydrazine_Protein Reaction2 Reaction (pH 5.5 or 7.4 with Aniline, RT/37°C, 4-16h) Hydrazine_Protein->Reaction2 Payload Carbonyl-Containing Payload Payload->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate UV_Vis UV-Vis (DAR) Final_Conjugate->UV_Vis HIC HIC (DAR Distribution) Final_Conjugate->HIC MS Mass Spec (Precise DAR) Final_Conjugate->MS

Caption: Overall workflow for bioconjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive linker or payload.Use fresh, high-quality reagents. Protect hydrazine-containing compounds from oxidation.
Suboptimal reaction conditions (pH, temperature, time).Optimize reaction parameters. Consider using a catalyst like aniline for neutral pH reactions.
Presence of competing nucleophiles in the buffer.Use amine-free buffers for the SHBH reaction.
Precipitation of Bioconjugate High drug loading leading to aggregation.Reduce the molar excess of the payload during conjugation.
Unfavorable buffer conditions.Optimize buffer composition, pH, and ionic strength.
Inconsistent DAR Variability in reaction conditions.Ensure precise control over reaction time, temperature, and reagent concentrations.
Heterogeneity of the starting biomolecule.Ensure the starting biomolecule is pure and well-characterized.

Conclusion

Hydrazine-functionalized benzoate linkers provide a powerful tool for the construction of stable and well-defined bioconjugates. The aromatic nature of the linker enhances the stability of the resulting hydrazone bond, making it suitable for in vivo applications. By understanding the underlying chemistry and following optimized protocols for conjugation, purification, and characterization, researchers can confidently generate high-quality bioconjugates for a wide range of applications in drug development and biomedical research.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Trausel, F., Fan, B., van Rossum, S. A. P., van Esch, J. H., & Eelkema, R. (2018). Aniline catalysed hydrazone formation reactions show a large variation in reaction rates and catalytic effects. TU Delft Research Portal. [Link]

  • Poon, C. K., & MacMillan, D. W. (2012). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). 4-Aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone-ligations at low temperature and neutral pH. PMC. [Link]

  • Kalia, J., & Raines, R. T. (2010). Comparison of hydrazone heterobifunctional crosslinking agents for reversible conjugation of thiol-containing chemistry. PMC. [Link]

  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363-370. [Link]

  • Abrams, M. J., & Juweid, M. E. (2011). Single-step conjugation of bioactive peptides to proteins via a self-contained succinimidyl bis-arylhydrazone. PMC. [Link]

  • Trausel, F., Fan, B., van Rossum, S. A., van Esch, J. H., & Eelkema, R. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Request PDF. [Link]

  • Kale, A. A., & Torchilin, V. P. (2007). The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. [Link]

  • Trausel, F., Fan, B., van Rossum, S. A. P., van Esch, J. H., & Eelkema, R. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Repositories. [Link]

  • Pittelkow, M., et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Michael Pittelkow. [Link]

  • Solulink. (n.d.). Sulfo-S-4FB. Solulink. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

  • Waters. (n.d.). Improved Separation Performance of Monoclonal Antibody and Antibody Drug Conjugates Using Waters XBridge Premier Protein SEC 250. Waters. [Link]

  • Li, Y., et al. (2024, May 16). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. [Link]

  • Shion, H., Yu, Y. Q., & Chen, W. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters. [Link]

  • ChM. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

  • Solulink. (n.d.). S-HyNic. Solulink. [Link]

  • Tustian, A. D., et al. (2021, February 2). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. [Link]

  • Xu, K., et al. (2025, August 10). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. Request PDF. [Link]

  • Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]

  • Novatia. (n.d.). Antibody-Drug Conjugate MS. Novatia, LLC. [Link]

  • Abacus dx. (2021, May 6). Bioconjugation Resource Guide. Abacus dx. [Link]

  • Interchim. (n.d.). Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Interchim. [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

Sources

Using methyl 4-hydrazinylbenzoate as a crosslinker in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Heterobifunctional Crosslinking using Methyl 4-hydrazinylbenzoate

Executive Summary

Methyl 4-hydrazinylbenzoate (MHB) represents a distinct class of heterobifunctional linkers utilized in the design of "smart" stimuli-responsive polymers. Unlike symmetric crosslinkers (e.g., adipic acid dihydrazide), MHB possesses two chemically orthogonal reactive groups: a nucleophilic hydrazine (


) and an electrophilic methyl ester  (

).

This guide details the protocol for utilizing MHB to engineer pH-responsive hydrogels and drug-conjugate networks . The core mechanism exploits the hydrazine moiety to form acid-labile hydrazone bonds with aldehyde-functionalized polymers, while the ester moiety serves as a stable anchor point for secondary crosslinking (via aminolysis) or hydrophobic clustering. This "Dual-Lock" architecture is critical for controlled drug delivery systems targeting acidic microenvironments (e.g., lysosomes, tumor extracellular matrices).

Chemical Mechanism & Rationale

The Heterobifunctional Advantage

Standard crosslinking often results in static networks. MHB introduces dynamic covalent chemistry (DCC) alongside stable conjugation:

  • The Dynamic "Fuse" (Hydrazone Formation): The hydrazine group reacts spontaneously with aldehydes or ketones to form a hydrazone bond.

    • Key Feature: This bond is stable at neutral pH (7.4) but hydrolyzes rapidly at acidic pH (< 5.5).

    • Application: Endosomal release of payloads.

  • The Stable "Anchor" (Ester Transformation): The methyl ester is relatively inert to aldehydes, allowing orthogonal functionalization. It can be:

    • Directly Reacted: With polyamines (via aminolysis) to form stable amide crosslinks.

    • Hydrolyzed: To a carboxylic acid for metal-ligand coordination (e.g.,

      
      , 
      
      
      
      ).
    • Hydrophobic Domain: Left unreacted to promote

      
       stacking, enhancing gel mechanical strength.
      
DOT Diagram: The "Dual-Lock" Crosslinking Pathway

MHB_Mechanism PolymerA Aldehyde-Polymer (e.g., Ox-Dextran) Intermediate Benzoate-Grafted Polymer (Hydrazone Linkage) PolymerA->Intermediate Step 1: Hydrazone Click (pH 7.4, rapid) MHB Methyl 4-hydrazinylbenzoate (Linker) MHB->Intermediate FinalNetwork pH-Responsive Crosslinked Hydrogel Intermediate->FinalNetwork Step 2: Aminolysis/Amidation (Stable Anchor) PolymerB Amine-Polymer (e.g., Chitosan/PEI) PolymerB->FinalNetwork FinalNetwork->PolymerA Acidic Hydrolysis (pH < 5.5) Releases Payload

Caption: Figure 1. The two-stage crosslinking strategy. The hydrazine creates a reversible bond (red path), while the ester facilitates a stable secondary network (blue path).

Experimental Protocol

Materials Required
ReagentGrade/SpecPurpose
Methyl 4-hydrazinylbenzoate >97% Purity (HCl salt)Heterobifunctional Crosslinker
Oxidized Dextran (Ox-Dex) Degree of Oxidation: 10-20%Polymer Backbone A (Aldehyde source)
Carboxymethyl Chitosan (CMC) High DeacetylationPolymer Backbone B (Amine source)
DMSO / Water Anhydrous / Milli-QSolvent System
Acetic Acid GlacialCatalyst for hydrazone formation
Workflow: Synthesis of pH-Responsive Hydrogel

Phase 1: Preparation of Benzoate-Grafted Precursor Objective: Attach the linker to the polymer backbone without triggering full gelation.

  • Dissolution: Dissolve Oxidized Dextran (Ox-Dex) in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 5% (w/v).

  • Linker Activation: Dissolve Methyl 4-hydrazinylbenzoate (MHB) in a minimal volume of DMSO (stock solution 100 mg/mL).

  • Grafting Reaction:

    • Add MHB stock to the Ox-Dex solution dropwise.

    • Molar Ratio: Target a [Hydrazine]:[Aldehyde] ratio of 0.5:1.0. This leaves 50% of aldehydes free for other interactions or ensures partial substitution.

    • Stir: 4 hours at Room Temperature (RT) in the dark.

    • Observation: The solution may turn slightly yellow due to hydrazone formation.

  • Purification: Dialyze against distilled water (MWCO 3.5 kDa) for 24 hours to remove unreacted MHB. Lyophilize to obtain the Benzoate-Grafted Dextran .

Phase 2: Network Crosslinking (The "Dual-Lock") Objective: Crosslink the grafted polymer with an amine-rich polymer via the ester group.

  • Reconstitution: Dissolve Benzoate-Grafted Dextran (5% w/v) in PBS (pH 8.0). The slightly basic pH promotes aminolysis.

  • Crosslinker Addition: Add Carboxymethyl Chitosan (2% w/v) solution.

  • Gelation Trigger:

    • The primary network forms via electrostatic interaction and hydrogen bonding immediately.

    • Covalent Locking: Incubate at 37°C for 24-48 hours. The amine groups on Chitosan will attack the methyl ester on the benzoate linker, releasing methanol and forming a stable amide bond.

    • Note: This reaction can be catalyzed by adding 0.1% triethylamine if kinetics are slow.

Validation & Quality Control

To ensure the network is correctly formed and functional, perform the following self-validating assays.

A. Rheological Characterization (Oscillatory Sweep)
  • Setup: Parallel plate rheometer, 37°C.

  • Expectation:

    • Storage Modulus (

      
      ):  Should exceed Loss Modulus (
      
      
      
      ) by >1 order of magnitude.
    • Frequency Dependence:

      
       should be independent of frequency (0.1 - 10 Hz), indicating a covalent gel.
      
B. pH-Sensitivity Test (The "Acid Challenge")

This confirms the functional role of the hydrazone bond derived from MHB.

ConditionExpected ResultMechanism
PBS (pH 7.4) Stable Gel (> 7 days)Hydrazone equilibrium favors closed ring/bond.
Acetate Buffer (pH 5.0) Rapid Degradation (< 24 hrs)Acid-catalyzed hydrolysis of C=N bond.
C. NMR Verification
  • 1H-NMR (D2O):

    • Look for the disappearance of the aldehyde peak (9.2-9.5 ppm).

    • Appearance of aromatic protons from MHB (7.0-8.0 ppm).

    • Critical Check: If crosslinking via aminolysis was successful, the methyl ester singlet (~3.8 ppm) should decrease or disappear, replaced by amide signals.

Troubleshooting Guide

  • Issue: Gelation is too fast (Pre-mature crosslinking).

    • Cause: Too many unreacted aldehydes are crosslinking with the chitosan amines (Schiff base) before the ester-amide bond forms.

    • Fix: Increase the initial grafting ratio of MHB to consume more aldehydes in Phase 1, or reduce the pH of Phase 2 mixing to 6.5 (Schiff bases are unstable, esters react slowly).

  • Issue: Poor solubility of MHB.

    • Fix: MHB is hydrophobic. Ensure it is fully dissolved in DMSO before adding to the aqueous polymer phase. Do not exceed 10% v/v DMSO in the final mixture to avoid precipitating the polymer.

References

  • Bhattacharya, S., et al. (2023). Engineering a Hydrazone and Triazole Crosslinked Hydrogel for Extrusion-Based Printing and Cell Delivery. National Institutes of Health (PMC). Link

  • Yang, Y., et al. (2018). Hydrogels based on pH-responsive reversible carbon–nitrogen double-bond linkages for biomedical applications. Materials Chemistry Frontiers. Link

  • Patel, A., et al. (2018). Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan–Poly(ethylene glycol) Hydrogels.[1] ACS Applied Materials & Interfaces.[2] Link

  • Smolecule Inc. (2023). Methyl 4-hydrazinylbenzoate Hydrochloride: Scientific Research Applications. Smolecule Product Data. Link

  • Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis. Journal of Chromatography A. Link

Sources

Preparation of Methyl 4-Hydrazinylbenzoate Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of methyl 4-hydrazinylbenzoate stock solutions in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document elucidates the critical chemical and physical properties of both the solute and the solvent, ensuring the preparation of a stable and accurately concentrated stock solution essential for reproducible experimental outcomes. The protocol emphasizes safety, accuracy, and stability, incorporating field-proven insights to address common challenges in laboratory practice.

Introduction: The Significance of Methyl 4-Hydrazinylbenzoate and its Stock Solution

Methyl 4-hydrazinylbenzoate is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive hydrazine group and a benzoate moiety, makes it a valuable building block for the synthesis of a diverse range of bioactive compounds, including those with potential antitumor and antimicrobial properties[1]. As with any experimental work, the reliability and reproducibility of studies involving this compound are fundamentally dependent on the quality of the prepared stock solutions.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery and life sciences research. Its ability to dissolve a broad spectrum of both polar and nonpolar compounds, miscibility with aqueous media, and relatively low toxicity at typical working concentrations make it an ideal vehicle for the preparation of high-concentration stock solutions of test compounds[2][3][4].

Physicochemical Properties and Solubility Considerations

A thorough understanding of the properties of both methyl 4-hydrazinylbenzoate and DMSO is paramount for the successful preparation of a stable stock solution.

Methyl 4-Hydrazinylbenzoate: Free Base vs. Hydrochloride Salt

It is crucial to distinguish between the free base and the hydrochloride salt of methyl 4-hydrazinylbenzoate, as their properties, particularly molecular weight and solubility, differ significantly.

PropertyMethyl 4-Hydrazinylbenzoate (Free Base)Methyl 4-Hydrazinylbenzoate Hydrochloride
CAS Number 4510-12-7[5][6]6296-89-5[7]
Molecular Formula C₈H₁₀N₂O₂[5]C₈H₁₁ClN₂O₂[1][7]
Molecular Weight 166.18 g/mol [5]202.64 g/mol [1][7]
Appearance SolidSolid
Solubility in DMSO Expected to be soluble, but specific quantitative data is not readily available.Sparingly or slightly soluble[1].

The hydrochloride salt is generally more soluble in aqueous solutions due to its ionic nature[8]. However, in a polar aprotic solvent like DMSO, the free base may exhibit better solubility. This protocol will focus on the preparation of a stock solution from the solid compound, with a preliminary step to determine its solubility if the exact value is unknown.

Dimethyl Sulfoxide (DMSO): The "Super Solvent"

DMSO's utility as a solvent in research is well-established[9]. Its key properties are summarized below:

PropertyValue
Molecular Formula (CH₃)₂SO
Appearance Colorless, odorless liquid
Boiling Point 189 °C (372 °F)[2]
Miscibility Miscible with water and a wide range of organic solvents[2][4]
Key Characteristics Polar aprotic, hygroscopic, low toxicity at working concentrations[2][10]

The hygroscopic nature of DMSO is a critical consideration. Absorbed water can affect the solubility of compounds and may lead to hydrolysis of sensitive molecules over time[11]. Therefore, the use of anhydrous, high-purity DMSO is strongly recommended.

Safety Precautions: Handling Hydrazine Derivatives

Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate safety precautions. Methyl 4-hydrazinylbenzoate is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation[7].

Mandatory Safety Measures:

  • Engineering Controls: All handling of solid methyl 4-hydrazinylbenzoate and its concentrated solutions in DMSO must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required. A face shield is recommended when handling larger quantities.

    • Hand Protection: Nitrile or other chemical-resistant gloves are mandatory. Inspect gloves for any defects before use.

    • Skin and Body Protection: A lab coat must be worn at all times.

  • Waste Disposal: All waste containing methyl 4-hydrazinylbenzoate must be disposed of as hazardous chemical waste according to institutional guidelines.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of methyl 4-hydrazinylbenzoate in DMSO. The principles can be adapted for other desired concentrations.

Materials and Equipment
  • Methyl 4-hydrazinylbenzoate (specify free base or hydrochloride salt)

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with screw caps

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Optional: Sonicator or water bath (for aiding dissolution)

Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Transfer to vial dissolve 3. Dissolve add_dmso->dissolve Vortex/Sonicate visual 4. Visual Inspection dissolve->visual Ensure clarity concentration 5. Concentration Verification (Optional) visual->concentration aliquot 6. Aliquot concentration->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation of methyl 4-hydrazinylbenzoate stock solution.

Step-by-Step Procedure

Step 1: Calculation of Required Mass

The first step is to calculate the mass of methyl 4-hydrazinylbenzoate required to prepare the desired volume and concentration of the stock solution. The formula for this calculation is:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution of methyl 4-hydrazinylbenzoate (free base, MW = 166.18 g/mol ) :

  • Desired Concentration = 10 mM = 0.010 mol/L

  • Desired Volume = 1 mL = 0.001 L

  • Molecular Weight = 166.18 g/mol

Mass (g) = 0.010 mol/L x 0.001 L x 166.18 g/mol = 0.0016618 g = 1.66 mg

Important: If using the hydrochloride salt (MW = 202.64 g/mol ) , the required mass would be:

Mass (g) = 0.010 mol/L x 0.001 L x 202.64 g/mol = 0.0020264 g = 2.03 mg

Step 2: Weighing the Compound

  • Place a sterile vial on the analytical balance and tare the balance.

  • Carefully weigh the calculated mass of methyl 4-hydrazinylbenzoate directly into the vial. It is advisable to weigh slightly more than the calculated amount and then adjust the volume of DMSO accordingly to achieve the desired concentration.

Step 3: Adding DMSO and Dissolution

  • Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to a temperature not exceeding 40°C[9]. Causality: Gentle heating increases the kinetic energy of the solvent molecules, which can enhance the dissolution of the solute. However, excessive heat should be avoided as it may lead to degradation of the compound.

Quality Control and Validation

A self-validating protocol includes checks to ensure the quality of the prepared stock solution.

  • Visual Inspection: The final stock solution should be clear and free of any visible particulates. If any solid material remains, continue the dissolution process or filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the response to a standard curve of known concentrations. This step ensures the accuracy of the prepared stock.

Storage and Stability

The long-term stability of the stock solution is critical for the consistency of experimental results.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[6][9][11].

  • Storage Conditions:

    • Short-term storage (up to 1 month): Store aliquots at -20°C[4][6].

    • Long-term storage (up to 6 months): For extended storage, it is best to store aliquots at -80°C[4][6].

  • Protection from Light and Moisture: Store the aliquots in amber vials to protect the compound from light-induced degradation. Ensure the vials are tightly sealed to prevent the absorption of atmospheric moisture by the hygroscopic DMSO[11].

A study on the stability of a large number of compounds in DMSO at room temperature showed that after 6 months, only 83% of the compounds were still observed. While this was at room temperature, it highlights the importance of proper storage conditions.

Preparation of Working Solutions

For most biological applications, the concentrated DMSO stock solution needs to be diluted to a final working concentration in an aqueous medium (e.g., cell culture medium or buffer).

Serial Dilution Workflow

G stock 10 mM Stock in DMSO intermediate Intermediate Dilution in DMSO stock->intermediate Dilute with DMSO working Final Working Solution in Aqueous Medium intermediate->working Dilute with Aqueous Medium

Caption: Recommended serial dilution workflow for preparing working solutions.

To prevent the precipitation of the compound upon dilution into an aqueous buffer, it is advisable to perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium[9].

Example: To prepare a 10 µM working solution from a 10 mM stock:

  • Prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Prepare the final 10 µM working solution by adding 1 µL of the 1 mM intermediate dilution to 99 µL of the aqueous medium.

Important Consideration: The final concentration of DMSO in the experimental system should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity[6]. Always include a vehicle control (aqueous medium with the same final concentration of DMSO) in your experiments.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically grounded approach to the preparation of methyl 4-hydrazinylbenzoate stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the accuracy, stability, and reproducibility of their experimental work. The emphasis on understanding the underlying chemical principles, coupled with strict adherence to safety protocols, forms the basis of reliable and high-quality scientific research.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydrazinecarboxylic acid, methyl ester (CAS 6294-89-9). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 4-hydrazinylbenzoate. Retrieved from [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Environmental Health & Safety - The University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?. Retrieved from [Link]

  • University of California, Berkeley. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis with Methyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-MHB-001 Subject: Optimization of Yield and Regioselectivity in Knorr-Type Cyclocondensations Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Substrate Challenge

You are working with Methyl 4-hydrazinylbenzoate (MHB) .[1][2] Unlike standard phenylhydrazine, this substrate presents a specific electronic challenge. The para-methoxycarbonyl group is a strong electron-withdrawing group (EWG).

  • The Problem: The EWG pulls electron density from the aromatic ring, significantly reducing the nucleophilicity of the hydrazine nitrogens. This leads to sluggish reaction kinetics, incomplete conversion, and "sticky" intermediates.

  • The Salt Factor: This reagent is frequently supplied as the hydrochloride salt (MHB·HCl). Using it directly without buffering or neutralization is the #1 cause of reaction failure.

This guide breaks down the synthesis into three optimized modules to maximize your yield.

Module 1: Reactivity & Stoichiometry (The Engine)

Critical Protocol: Handling the HCl Salt

If you are using the hydrochloride salt (CAS: 6296-89-5), the hydrazine is protonated (


) and effectively inert. You must release the free base in situ or prior to reaction.

Recommended Workflow:

SaltNeutralization Figure 1: In-situ Neutralization Protocol Start MHB-HCl Salt Step1 Dissolution (MeOH or EtOH) Start->Step1 Step2 Base Addition (NaOAc or Et3N) Step1->Step2 1.05 eq Base Step3 Free Base Release (Ar-NH-NH2) Step2->Step3 10 min stir Reaction Add 1,3-Dicarbonyl + Acid Cat. Step3->Reaction

Optimized Reaction Conditions

Due to the lowered nucleophilicity of MHB, standard room-temperature stirring often fails.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Solvent Dichloromethane, TolueneEthanol, Acetic Acid, or TFE Protic solvents stabilize the polar transition state of the hydrazone formation.
Catalyst NoneAcOH (10-20%) or HCl (cat.) Acid catalysis is required to activate the dicarbonyl electrophile, compensating for the weak hydrazine nucleophile [1].
Temperature Room TempReflux or Microwave (80-120°C) Thermal energy is necessary to overcome the activation barrier set by the EWG ester.
Time 24-48 Hours30-60 min (Microwave) Extended heating leads to oxidative degradation of the hydrazine.

Module 2: Regioselectivity Control

When reacting MHB with an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate or benzoylacetone), two isomers are possible: the 1,3-isomer and the 1,5-isomer.

The Mechanistic Rule
  • The terminal nitrogen (

    
    )  of the hydrazine is the primary nucleophile (the internal 
    
    
    
    lone pair is delocalized into the aryl ring).
  • 
     attacks the most electrophilic  carbonyl carbon of the diketone first.
    
  • Result: The aryl group (

    
    ) ends up attached to the nitrogen adjacent to the substituent of the least reactive carbonyl [2].
    

Pathway Diagram:

Regioselectivity Figure 2: Regioselective Pathway for Unsymmetrical Dicarbonyls Reactants MHB (Ar-NH-NH2) + R1-CO-CH2-CO-R2 (Assume C-R1 is more reactive) Attack Step 1: N-beta attacks C-R1 Reactants->Attack Intermediate Hydrazone Intermediate Ar-NH-N=C(R1)-CH2-CO-R2 Attack->Intermediate Cyclization Step 2: N-alpha attacks C-R2 Intermediate->Cyclization Product Major Product: 1-Aryl-3-R1-5-R2-pyrazole Cyclization->Product

Solvent Tuning Table

Use this table to steer your regioselectivity if you are seeing mixed isomers.

Solvent SystemDielectric ConstantEffect on Regioselectivity
Ethanol (EtOH) HighStandard. Often gives mixtures (~3:1 ratio) favoring the steric product.
Trifluoroethanol (TFE) High (H-bond donor)High Selectivity. Strong H-bonding activates the carbonyls differentially, often enhancing the formation of the 1,3-isomer [3].
THF LowPoor selectivity. Slower rates.

Module 3: Troubleshooting & Purification

Issue: "The product is an oil/sticky solid and won't crystallize."

  • Cause: Incomplete dehydration of the intermediate (hydroxypyrazoline) or presence of residual hydrazine.

  • Fix:

    • Ensure the reaction ran at reflux for at least 1 hour to force the elimination of water.

    • Workup: Pour the ethanolic reaction mixture into ice-cold water (ratio 1:5) with vigorous stirring. The hydrophobic ester group usually forces precipitation.

Issue: "I lost my methyl ester (hydrolysis)."

  • Cause: Using NaOH or KOH for neutralization or workup.

  • Fix:

    • Use Sodium Acetate (NaOAc) or Triethylamine (Et3N) to neutralize the HCl salt.

    • If basic workup is needed, use saturated NaHCO3 (bicarbonate), not hydroxide.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this synthesis? A: Yes, highly recommended. Microwave synthesis (e.g., 120°C for 10-20 mins in EtOH) significantly improves yields for electron-deficient hydrazines by overcoming the nucleophilic activation barrier without prolonged heating that causes degradation [4].

Q: My LCMS shows a mass of M+18. What is it? A: This is likely the hydroxypyrazoline intermediate . It means the cyclization happened, but the dehydration (loss of water) didn't.

  • Solution: Add a catalytic amount of HCl or p-TsOH and reflux for another 30 minutes to drive the elimination of water.

Q: How do I remove unreacted hydrazine? A: Methyl 4-hydrazinylbenzoate is toxic. If precipitation doesn't clean it up, wash the crude solid with 0.1 M HCl . The hydrazine will protonate and dissolve in the aqueous layer, while your pyrazole (which is much less basic due to the aromatic ring) will remain as a solid or in the organic layer.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 30: Heterocycles).

  • BenchChem. (2025).[3] Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.

  • Deng, X., & Mani, N. S. (2008).[4][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.[6] Journal of the Brazilian Chemical Society, 19(6).

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Technical Support Center: Purification of Hydrazone Derivatives by Recrystallization vs. Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of hydrazone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the two primary methods of purification: recrystallization and column chromatography. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Hydrazones are a critical class of organic compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] Their synthesis often results in crude products containing unreacted starting materials, side products like azines, and other impurities.[4] Effective purification is therefore a critical step to obtaining compounds of the required purity for further study and development.

This guide provides a comparative analysis of recrystallization and chromatography, detailed troubleshooting FAQs, and step-by-step protocols to empower you to make informed decisions and overcome common challenges in the purification of hydrazone derivatives.

Choosing Your Purification Path: Recrystallization vs. Chromatography

The choice between recrystallization and column chromatography is not always straightforward and depends on several factors including the scale of the reaction, the nature of the impurities, and the physical properties of the hydrazone derivative itself.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.[5]Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.[6]
Best Suited For Crystalline solids; large-scale purifications (kilograms or more).[7]Oily or non-crystalline compounds; small to medium scale; separation of closely related compounds.
Advantages Cost-effective, simple, scalable, can yield highly pure crystals.[7][8]High resolution, applicable to a wide range of compounds, effective for separating complex mixtures.[6]
Disadvantages Not suitable for oils or amorphous solids, requires finding a suitable solvent, potential for product loss in the mother liquor.More time-consuming, requires specialized equipment, more expensive (solvents, silica gel), potential for product decomposition on the stationary phase.[7][9]
Decision-Making Workflow

To assist in selecting the optimal purification strategy, consider the following workflow:

Purification Decision start Crude Hydrazone Product is_solid Is the product a solid? start->is_solid is_large_scale Large scale (>10g)? is_solid->is_large_scale Yes is_oily Is the product oily or an amorphous solid? is_solid->is_oily No try_recrystallization Attempt Recrystallization is_large_scale->try_recrystallization Yes column_chromatography Perform Column Chromatography is_large_scale->column_chromatography No recrystallization_successful Successful? try_recrystallization->recrystallization_successful pure_product Pure Product recrystallization_successful->pure_product Yes recrystallization_successful->column_chromatography No column_chromatography->pure_product is_oily->try_recrystallization No is_oily->column_chromatography Yes

Caption: Decision workflow for selecting a purification method.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique that leverages differences in solubility to separate a desired compound from impurities.[5] For many hydrazone derivatives, which are often crystalline solids, this is the method of choice, particularly for large-scale purifications.[7][9]

Core Principle: Solubility Differentials

The ideal recrystallization solvent is one in which your hydrazone derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be insoluble at high temperatures or highly soluble at low temperatures.

Troubleshooting Recrystallization of Hydrazones

Q1: My hydrazone derivative "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of crystals. This is a common issue with impure samples.

  • Expert Insight: The presence of impurities can lower the melting point of your compound.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more solvent to decrease the saturation of the solution.

    • Cool the solution slowly. Rapid cooling often promotes oiling out. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.

    • Add a seed crystal of the pure compound, if available, to initiate crystallization.

Q2: I can't find a single suitable solvent for recrystallization. What are my options?

A2: A mixed-solvent system is often the solution when a single solvent doesn't provide the desired solubility profile.

  • Expert Insight: This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Common Mixed-Solvent Systems for Hydrazones:

    • Ethanol/Water[10]

    • Hexane/Ethyl Acetate[4]

    • Dichloromethane/Hexane[11]

  • Protocol for Mixed-Solvent Recrystallization:

    • Dissolve the crude hydrazone in the minimum amount of the hot "good" solvent.

    • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Q3: My hydrazone is no longer soluble in the reaction solvent after the reaction. Can I use this for purification?

A3: Yes, this is an ideal scenario for purification by crystallization directly from the reaction mixture.

  • Expert Insight: If the product precipitates out upon cooling the reaction mixture, it indicates low solubility in the reaction solvent at lower temperatures.[4][12]

  • Procedure:

    • Once the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Further cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of the cold reaction solvent to remove soluble impurities.[12] This initial product can then be further purified by recrystallization from a different, suitable solvent if necessary.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Test the solubility of your crude hydrazone in various solvents to find one where it is soluble when hot and insoluble when cold. Common solvents for hydrazones include ethanol, methanol, and acetonitrile.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, side products), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography: Navigating the Stationary Phase

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a solid stationary phase (commonly silica gel or alumina) and their solubility in a liquid mobile phase.[6] It is particularly useful for purifying non-crystalline or oily hydrazones and for separating mixtures of closely related compounds.

Core Principle: Polarity and Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is less polar. Polar compounds will adhere more strongly to the stationary phase and elute more slowly, while non-polar compounds will travel down the column more quickly with the mobile phase. The polarity of the mobile phase can be adjusted to control the elution of the compounds.[6]

Troubleshooting Column Chromatography of Hydrazones

Q1: My hydrazone derivative is streaking on the TLC plate and the column. How can I fix this?

A1: Streaking is often caused by the basic nature of the nitrogen atoms in the hydrazone interacting too strongly with the acidic silica gel.

  • Expert Insight: The lone pairs on the nitrogen atoms can lead to strong adsorption on the silica surface, resulting in poor separation and band broadening.

  • Troubleshooting Steps:

    • Add a small amount of a basic modifier to your eluent, such as triethylamine (~1%).[13] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Consider an alternative stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[6][9]

    • Reverse-phase chromatography is another option where the stationary phase is non-polar and the mobile phase is polar.[9]

Q2: My hydrazone appears to be decomposing on the silica gel column. What are my options?

A2: Some hydrazones, particularly those that are unsubstituted on one of the nitrogens, can be unstable on acidic silica gel.[9][12]

  • Expert Insight: The acidic nature of silica gel can catalyze the hydrolysis of the hydrazone back to the corresponding aldehyde/ketone and hydrazine.[4]

  • Troubleshooting Steps:

    • Deactivate the silica gel by adding a small percentage of water or triethylamine to the eluent.

    • Switch to a less acidic stationary phase like neutral alumina.[9]

    • Work quickly. Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).

    • If decomposition is severe, recrystallization may be a better option. [9]

Q3: How do I choose the right solvent system (eluent) for my column?

A3: The ideal eluent is one that provides good separation of your desired compound from impurities, as determined by Thin Layer Chromatography (TLC).

  • Expert Insight: The goal is to have the Rf value (retention factor) of your target hydrazone be around 0.3-0.4 on the TLC plate.

  • Procedure for Eluent Selection:

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

    • Run TLC plates with different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • The solvent system that gives the best separation and an appropriate Rf for your product is the one to use for the column.

    • Remember: The polarity of the eluent for the column should be slightly less polar than the one that gives the ideal Rf on the TLC plate, as columns tend to be more efficient at eluting compounds.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Determine the appropriate eluent system using TLC.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude hydrazone in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[4]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.[4]

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[4]

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[4]

Visualizing the Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Find Eluent pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Product pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Hydrazone evaporate->product

Caption: General workflow for column chromatography purification.

Concluding Remarks

The purification of hydrazone derivatives is a critical step that dictates the reliability of subsequent biological and chemical studies. Both recrystallization and chromatography are powerful techniques, and the choice between them should be guided by the specific properties of the compound and the nature of the impurities. By understanding the principles behind each method and anticipating potential challenges, researchers can develop robust and efficient purification strategies. This guide provides the foundational knowledge and troubleshooting insights to navigate the purification process with confidence.

References
  • Brainly. (2023, May 3). Why would recrystallization, rather than chromatography, be the purification method of choice for the production of large amounts of compounds (multiple kilograms or more)?. Retrieved from [Link]

  • Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2020, August 31). How to purify hydrazone?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Retrieved from [Link]

  • DergiPark. (2022, July 16). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, December 28). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]

  • ACS Publications. (2024, September 10). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2023, July 5). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
  • ResearchGate. (2018, June 12). What mobile phase should I use (TLC) to separate aromatic hydrazone and aromatic hydrazine?. Retrieved from [Link]

  • MDPI. (2022, August 11). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Retrieved from [Link]

  • DergiPark. (2021, November 21). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]

  • RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Nature. (n.d.). “Click-chemistry” inspired synthesis of hydrazone-based molecular glasses. Retrieved from [Link]

  • ACS Publications. (2013, August 12). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2019, October 24). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Retrieved from [Link]

  • Open Access Journals. (2017, December 31). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Retrieved from [Link]

  • Natural Sciences Publishing. (2018, January 1). Properties and Uses of Substituted Hydrazones. Retrieved from [Link]

  • LCGC International. (2015, December 1). Detective Work, Part II: Physical Problems with the Column. Retrieved from [Link]

Sources

Stability of methyl 4-hydrazinylbenzoate in DMSO stock solutions over time

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Methyl 4-hydrazinylbenzoate (also known as Methyl 4-hydrazinobenzoate). It addresses stability challenges in Dimethyl Sulfoxide (DMSO) stock solutions, focusing on degradation mechanisms like oxidation and hydrazone formation.

Executive Summary

Methyl 4-hydrazinylbenzoate is a hydrazine derivative prone to nucleophilic attacks and oxidative degradation. While DMSO is a standard solvent for stock solutions, it presents specific risks for hydrazines:

  • Oxidation: DMSO can facilitate mild oxidation, turning solutions yellow/brown (azo formation).

  • Condensation: Trace formaldehyde impurities in DMSO react rapidly with the hydrazine group to form hydrazone adducts.

  • Hygroscopicity: DMSO absorbs atmospheric water, accelerating ester hydrolysis.

Recommendation: Store stock solutions at -20°C or lower , protected from light and moisture. Use anhydrous, high-purity DMSO (low carbonyl content).

Degradation Pathways & Mechanisms

Understanding why the compound degrades is critical for troubleshooting. The following diagram outlines the three primary failure modes in DMSO.

DegradationPathways cluster_legend Key Drivers Compound Methyl 4-hydrazinylbenzoate (Active) Oxidation Oxidation (Air/DMSO) Forms: Azo derivatives (Yellow/Brown Color) Compound->Oxidation O2 / Light / RT Condensation Condensation (Trace Formaldehyde in DMSO) Forms: Hydrazone Adducts Compound->Condensation HCHO impurity Hydrolysis Hydrolysis (Water absorption) Forms: 4-Hydrazinobenzoic Acid Compound->Hydrolysis H2O / H+ Legend1 Air/Light -> Oxidation Legend2 Aldehydes -> Adducts

Figure 1: Primary degradation pathways for Methyl 4-hydrazinylbenzoate in DMSO stock solutions.

Estimated Stability Data

The following data estimates are based on general hydrazine chemistry and specific behavior of benzoate esters in polar aprotic solvents.

Storage ConditionFormEstimated Stability WindowVisual Indicator of Failure
Room Temp (25°C) DMSO Solution< 24 HoursDarkening (Yellow to Brown)
4°C (Refrigerated) DMSO Solution3 - 7 DaysSlight discoloration
-20°C (Frozen) DMSO Solution1 - 3 MonthsPrecipitate upon thawing
-80°C (Deep Freeze) DMSO Solution6 - 12 MonthsNone (Best Practice)
Solid State Powder (HCl Salt)> 2 Years (Desiccated)Clumping (Hygroscopic)

Critical Note: The Hydrochloride (HCl) salt is significantly more stable to oxidation than the free base. However, the salt may exhibit lower solubility in DMSO compared to the free base.

Troubleshooting & FAQs
Issue 1: "My stock solution turned yellow overnight."

Diagnosis: Oxidation. Hydrazines are reducing agents. In the presence of oxygen or light, they oxidize to azo compounds (R-N=N-R') or decompose. DMSO can act as a mild oxidant (Swern-like mechanism) if activators are present, but air oxidation is the primary culprit.

  • Solution:

    • Degas your DMSO with Argon or Nitrogen before dissolving the compound.

    • Store in amber vials to prevent photo-oxidation.

    • Do not use the yellowed solution for quantitative assays (IC50/EC50) as the effective concentration is unknown.

Issue 2: "I see an extra peak at M+12 in my LC-MS spectrum."

Diagnosis: Formaldehyde Hydrazone Formation. Standard grade DMSO often contains trace formaldehyde (HCHO) and dimethyl sulfide. The hydrazine group (-NHNH2) reacts rapidly with formaldehyde to form a hydrazone adduct (+12 Da mass shift corresponding to the replacement of 2H with =CH2).

  • Solution:

    • Use HPLC-grade or anhydrous DMSO packed under inert gas.

    • Avoid storing stocks in plastic tubes (which can leach aldehydes). Use glass.

    • Protocol Adjustment: Prepare fresh solutions immediately before use if this peak persists.

Issue 3: "The compound precipitated after freezing at -20°C."

Diagnosis: Solubility Limit / "Salting Out". If you are using the HCl salt, its solubility in DMSO is lower than the free base. Freezing can cause crystallization that is difficult to re-dissolve.

  • Solution:

    • Vortex and Warm: Gently warm the vial to 37°C and vortex for 30 seconds.

    • Sonication: Sonicate for 5 minutes.

    • Prevention: Aliquot stocks into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which promote crystal growth and degradation.

Issue 4: "Can I use aqueous buffers to dilute the stock?"

Diagnosis: Hydrolysis Risk. The methyl ester group is susceptible to hydrolysis, converting the molecule to 4-hydrazinobenzoic acid. This reaction is slow at neutral pH but accelerated by extremes (acid/base) and temperature.

  • Solution:

    • Yes, but only immediately before use .

    • Do not store aqueous dilutions.

    • Keep the final DMSO concentration < 1% in biological assays to avoid solvent toxicity, but ensure the compound doesn't precipitate (check for turbidity).

Standard Operating Procedure (SOP): Preparation of Stable Stocks

Follow this protocol to maximize shelf-life.

Materials:

  • Methyl 4-hydrazinylbenzoate (Solid).

  • Anhydrous DMSO (≥99.9%, stored under Nitrogen).

  • Amber glass vials (screw cap with PTFE liner).

  • Argon or Nitrogen gas source.[1]

Workflow:

SOP Step1 1. Weigh Solid (Work quickly to avoid moisture uptake) Step2 2. Add Anhydrous DMSO (Target Conc: 10 - 50 mM) Step1->Step2 Step3 3. Dissolve (Vortex/Sonicate. Avoid heat >40°C) Step2->Step3 Step4 4. Aliquot (Small volumes: 20-50 µL) Step3->Step4 Step5 5. Inert Gas Overlay (Blow Argon into vial before capping) Step4->Step5 Step6 6. Storage (-20°C or -80°C in Amber Box) Step5->Step6

Figure 2: Optimal workflow for stock preparation.

Step-by-Step:

  • Calculate: Determine the mass required for a 10 mM or 50 mM stock. (MW of Free Base ≈ 166.18 g/mol ; MW of HCl Salt ≈ 202.64 g/mol ).

    • Example: To make 1 mL of 50 mM stock (HCl salt), weigh 10.13 mg .

  • Dissolve: Add Anhydrous DMSO. If using the HCl salt, the solution may be acidic.

  • Purge: Gently blow a stream of Argon or Nitrogen over the liquid surface for 5-10 seconds to displace oxygen.

  • Seal & Store: Cap tightly. Store at -20°C (-80°C preferred for >1 month storage).

References
  • PubChem. (2025).[2][3] Methyl 4-hydrazinylbenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Javed, M. I., & Brewer, M. (2007).[4] Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO. Organic Letters, 9(9), 1789-1792.[4] (Demonstrates DMSO's role in oxidizing hydrazine derivatives). Available at: [Link]

  • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Drug Discovery Today. (Discusses solubility challenges in DMSO stocks). Available at: [Link]

Sources

Troubleshooting low conversion rates in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Process Failures

Status: Operational | Tier: Advanced Chemical Synthesis Support Lead Scientist: Dr. H. Vance, Senior Application Scientist

Introduction: The "Black Box" of Indole Synthesis

Welcome to the Fischer Indole Synthesis Support Center. While this reaction, discovered in 1883, is the industrial standard for synthesizing the indole scaffold (found in triptans, indomethacin, and numerous alkaloids), it is notoriously fickle.

The Core Problem: The reaction is a cascade. A failure in step 1 (hydrazone formation) looks identical to a failure in step 2 (sigmatropic rearrangement) or step 3 (cyclization)—often resulting in a dark, tarry mixture with <10% yield.

This guide moves beyond "add more acid" and dissects the mechanism to isolate the exact point of failure.

Module 1: Pre-Reaction Diagnostics (Hydrazone Formation)

Symptom: Starting material (ketone/hydrazine) remains unconsumed, or yield is <20% with no heavy tar formation.

Root Cause: The formation of the arylhydrazone is an equilibrium process.[1] If water is not removed, or if the ketone is sterically hindered, the concentration of the active hydrazone species is too low to drive the subsequent rearrangement.

Troubleshooting Workflow
VariableStandard ProtocolTroubleshooting Adjustment (If failing)Why? (The Science)
Water Removal Reflux in EtOH/AcOHDean-Stark Trap (Toluene) or 4Å Molecular Sieves Hydrazone formation generates water. Accumulation pushes equilibrium back to starting materials [1].
Catalyst (Step 1) AcOH (Acetic Acid)p-TsOH (0.1 eq) or TiCl₄ (0.5 eq) Sterically hindered ketones (e.g., 2-substituted cyclohexanones) require stronger Lewis acid activation to form the imine [5].
Stoichiometry 1:1 Ratio1.2:1 (Hydrazine excess) Phenylhydrazines can oxidize over time. Ensure the hydrazine is the excess reagent to drive ketone consumption.
Self-Validating Protocol: The "Isolation Check"

Do not proceed to the acid reflux step without validating the hydrazone.

  • Run the condensation in mild acid (EtOH/AcOH) at RT or mild heat.

  • Stop and Isolate: Evaporate solvent. Analyze crude via ¹H NMR.

  • Pass Criteria: Disappearance of ketone carbonyl signal (~200 ppm in ¹³C) and appearance of C=N imine signal (~140-160 ppm).

  • Only if hydrazone >90% pure, proceed to the rearrangement step.

Module 2: The Rearrangement Bottleneck (The "Low Yield" Core)

Symptom: Hydrazone is consumed, but the product is a complex mixture or mostly tar. No indole isolated.

Root Cause: The [3,3]-sigmatropic rearrangement is the rate-determining step. It requires a specific protonation state (ene-hydrazine) and sufficient thermal energy.

  • Electron-Withdrawing Groups (EWGs): Destabilize the transition state, requiring extreme conditions.

  • Electron-Donating Groups (EDGs): Promote side reactions (polymerization) if the acid is too strong.

Visualizing the Failure Point

FischerMechanism Hydrazone Arylhydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid/H+ Hydrolysis Hydrolysis back to Ketone Hydrazone->Hydrolysis +H2O EneHydrazine->Hydrazone Reversible TransitionState [3,3]-Sigmatropic Rearrangement EneHydrazine->TransitionState Rate Determining (Requires Heat) Polymer Polymerization/Tar (Acid too strong) EneHydrazine->Polymer EDGs present Diimine Diimine Intermediate TransitionState->Diimine Indole Indole Product Diimine->Indole -NH3

Figure 1: The Mechanistic Flow.[2] The "Red Zone" (Transition State) is where most EWG-substituted substrates fail.

Acid Selection Matrix

Stop using "whatever acid is on the shelf." Match the acid to the electronic nature of the ring.

Substrate TypeRecommended CatalystConditionsMechanism Note
Electron-Rich (OMe, Me)4% H₂SO₄ in DME or AcOH Reflux, 1-2hWeak N-N bonds make these prone to tarring. Avoid PPA or ZnCl₂ (too harsh) [2].
Neutral (H, Halogens)ZnCl₂ or PPA (Polyphosphoric Acid) 100-170°CClassical conditions. ZnCl₂ (Lewis acid) often gives cleaner profiles than protic acids [3].
Electron-Poor (NO₂, CF₃)PPA or H₂SO₄/AcOH >150°C (Reflux)The rearrangement activation energy is high. Requires high boiling solvents (e.g., ethylene glycol) or neat PPA [4].
Acid-Sensitive Amberlyst-15 Toluene RefluxHeterogeneous catalysis allows easy removal and milder local acidity.
Module 3: Regioselectivity & Isomer Control

Symptom: Reaction works, but yields a mixture of two isomers (e.g., 2-methyl vs. 3-methyl indole) from an unsymmetrical ketone.

Root Cause: Kinetic vs. Thermodynamic control of the ene-hydrazine formation.

  • Kinetic Control: Favors the less substituted enamine (leads to 3-substituted indole).

  • Thermodynamic Control: Favors the more substituted enamine (leads to 2-substituted indole).

Optimization Guide
  • To favor the 3-substituted indole (Kinetic):

    • Use strong mineral acids (HCl/AcOH).

    • Run at lower temperatures if possible.

  • To favor the 2-substituted indole (Thermodynamic):

    • Use Polyphosphoric Acid (PPA) or ZnCl₂ .[2]

    • High heat (>150°C) promotes equilibration to the more stable ene-hydrazine before rearrangement [3].

Module 4: The "Nuclear Option" (When Fischer Fails)

If you have optimized water removal, acid strength, and temperature, and the yield remains <10% (common with strong EWGs like 2,4-dinitro or bulky groups), the Fischer mechanism may be energetically inaccessible.

Escalation Protocol: Buchwald-Hartwig Amination Switch to a Palladium-catalyzed approach.[3]

  • Reagents: Aryl bromide + Hydrazone.[3]

  • Catalyst: Pd(OAc)₂ / XPhos.

  • Base: K₂CO₃.

  • Why: This bypasses the harsh acid requirements and the difficult N-N bond cleavage thermodynamics of the classical Fischer route [1].

FAQs: Rapid Response

Q: My reaction turns into a solid black rock (char). How do I clean it? A: This is polymerized indole. Do not use acid to clean it (it promotes further polymerization). Use an oxidative wash: Sodium Hypochlorite (Bleach) or KOH in Isopropanol .

Q: Can I use microwave heating? A: Yes. Microwave irradiation is highly recommended for EWG-substituted hydrazines . It overcomes the high activation energy of the [3,3]-shift rapidly, often reducing reaction times from 12h to 10min and minimizing thermal degradation [5].

Q: I am making a 3-amino indole, but it fails. A: The Fischer synthesis generally fails for 3-amino indoles.[4][5] The amino group stabilizes the N-N bond too much, preventing the sigmatropic shift.[6] Use the N-acyl derivative (amide) instead, or switch to the Buchwald route [4].

References
  • Fischer Indole Synthesis Mechanism & Buchwald Modification. Wikipedia / ACS. Retrieved from Link

  • Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. BenchChem. Retrieved from Link

  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry (ACS). Retrieved from Link

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society / NIH. Retrieved from Link

  • Fischer Indole Synthesis: Significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from Link

Sources

Technical Support Center: Handling Methyl 4-(hydrazinecarbonyl)benzoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-HYGRO-24905 Subject: Mitigation of Hygroscopicity and Hydrolytic Degradation in Hydrazide Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because your Methyl 4-(hydrazinecarbonyl)benzoate HCl (CAS: 6296-89-5) has transitioned from a free-flowing white powder to a sticky, off-white gum, or your reaction stoichiometry is inexplicably failing.

The Root Cause: This compound is a "perfect storm" for degradation. It combines a hydrophilic hydrochloride salt with a moisture-sensitive methyl ester .[1] When the salt absorbs atmospheric moisture (hygroscopicity), it dissolves its own crystal lattice, creating a highly concentrated, localized acidic environment.[1] This triggers the acid-catalyzed hydrolysis of the methyl ester, effectively destroying your starting material before it enters the flask.

This guide provides the protocols required to arrest this cycle and restore experimental integrity.

Module 1: Storage & The "Dry Chain"

Q: My container was sealed, but the compound still clumped. Why?

A: Standard screw-cap vials are insufficient for long-term storage of highly hygroscopic HCl salts.[1] Moisture permeates through standard polyethylene caps over time.[1]

The "Dry Chain" Protocol: You must treat this compound with the same rigor as an anhydrous reagent.

Storage TierMethodSuitabilityMax Duration
Tier 1 (Gold Standard) Glovebox (Ar/N₂) Permanent StorageIndefinite
Tier 2 (Standard) Desiccator (Vacuum) Active Use1-3 Months
Tier 3 (Temporary) Parafilm + Fridge NOT RECOMMENDED < 48 Hours

Critical Action: Upon receipt, transfer the original vial into a secondary container containing Phosphorus Pentoxide (P₂O₅) or high-grade indicating silica gel.[1] If storing in a refrigerator, allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.

Module 2: Weighing & Handling

Q: The mass keeps increasing while I weigh it. How do I get an accurate reading?

A: This is "drift," caused by the salt scrubbing water vapor from the air. A 100 mg sample can absorb 5-10 mg of water in minutes, introducing a 5-10% stoichiometric error.[1]

Troubleshooting Workflow:

  • The "Difference Weighing" Technique (No Glovebox):

    • Do not weigh onto an open weigh boat.[1]

    • Step A: Tare a capped vial containing the bulk solid.

    • Step B: Quickly transfer an estimated amount to your reaction flask.

    • Step C: Reweigh the capped source vial.

    • Step D: The mass loss is your exact reagent amount.

    Why this works: You never expose the balance to the changing mass of the hygroscopic solid.

  • Static Mitigation:

    • Hygroscopic salts often carry high static charges, causing particles to "jump."[1] Use an anti-static gun (ionizer) on the spatula and vial before opening.[1]

Module 3: Chemical Integrity & Degradation

Q: Does the moisture just affect the weight, or does it ruin the molecule?

A: It ruins the molecule. Unlike simple inorganic salts (like NaCl) which just get wet, this organic salt undergoes chemical degradation .[1]

The Mechanism of Failure: The HCl salt provides the protons (


). The absorbed water (

) provides the nucleophile. The methyl ester is the victim.[2]

Degradation Dry Dry Salt (Stable Lattice) Solvation Lattice Solvation (Free H+ and Cl-) Dry->Solvation  Hygroscopicity Moisture Atmospheric Moisture Moisture->Solvation Hydrolysis Acid-Catalyzed Hydrolysis Solvation->Hydrolysis  Local pH < 1 Dead Degraded Product (Benzoic Acid deriv.) Hydrolysis->Dead  Irreversible

Figure 1: The degradation pathway.[1] Once the lattice is solvated, the local acidity catalyzes the cleavage of the methyl ester.

Verification Protocol (QC): If you suspect degradation, run a 1H NMR in DMSO-d6 .[1]

  • Good Material: Sharp singlet at ~3.8-3.9 ppm (Methyl ester protons).[1]

  • Degraded Material: Disappearance of the methyl peak; appearance of a broad -COOH proton peak (11-13 ppm) or broadening of the hydrazide signals.

Module 4: Rescue & Purification

Q: My compound is sticky. Can I save it?

A: Maybe. If the degradation (hydrolysis) hasn't proceeded too far, you can remove the water.

The Rescue Protocol:

  • Vacuum Drying:

    • Place the open vial in a vacuum oven or desiccator.

    • Desiccant: P₂O₅ is mandatory here (it chemically binds water).[1] Silica is too weak.[1]

    • Temperature: 40°C. (Melting point is >200°C, but wet HCl salts can char at lower temps).[1]

    • Duration: 12-24 hours.

  • Recrystallization (Last Resort):

    • If NMR shows <5% hydrolysis but the solid is gummy, recrystallize from anhydrous methanol/ether .

    • Warning: Do not use water or wet solvents.[1]

Module 5: Reaction Troubleshooting

Q: My cyclization reaction (e.g., to form an oxadiazole) failed. Was it the salt?

A: Likely.[1][3] Hydrazide cyclizations often require precise stoichiometry.[1]

Decision Tree for Reaction Setup:

Handling Start Start Experiment Check Is Compound Free-Flowing? Start->Check Dry Proceed to Weighing Check->Dry Yes Wet STOP: Run NMR Check->Wet No (Clumped/Sticky) NMR_Good NMR: Methyl Peak Intact? Wet->NMR_Good Rescue Vacuum Dry (40°C, P2O5) NMR_Good->Rescue Yes Trash Discard & Re-order NMR_Good->Trash No (Hydrolyzed) Rescue->Dry

Figure 2: Operational workflow for assessing reagent viability.

References & Authority

  • PubChem. Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (Compound).[1] National Library of Medicine.[1] [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for handling hygroscopic acid chlorides and salts).

Sources

Decomposition products of methyl 4-(hydrazinecarbonyl)benzoate under heat

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Methyl 4-(hydrazinecarbonyl)benzoate (also known as Methyl terephthalate monohydrazide). This guide addresses the specific thermal behaviors, decomposition pathways, and stability issues associated with this bifunctional building block.

Topic: Thermal Decomposition & Stability Profile

Executive Summary

Methyl 4-(hydrazinecarbonyl)benzoate is an AB-type bifunctional monomer containing both a nucleophilic hydrazide group (


) and an electrophilic methyl ester group (

).

Unlike simple impurities that degrade randomly, this molecule undergoes a step-growth polymerization mechanism when heated. The "decomposition" observed by users is frequently a self-condensation reaction leading to the formation of insoluble oligomers and polymers, accompanied by the release of volatile byproducts.

Key Thermal Events:

  • Melting: Phase transition (typically 130–150°C, depending on purity).

  • Polymerization (Self-Condensation): Formation of poly(hydrazide) linkages and release of Methanol .

  • Cyclodehydration (>250°C): Conversion to poly(1,3,4-oxadiazole) and release of Water .

Troubleshooting Guide (FAQ)

Q1: I heated the sample to melt it, but it solidified again while hot. What happened?

Diagnosis: You have triggered thermal self-polymerization . Explanation: This compound is an "AB-monomer." Upon melting, the hydrazide group of one molecule attacks the methyl ester of another. This creates a chain reaction, forming a high-melting-point poly(terephthaloyl hydrazide) . The solidification occurs because the polymer's melting point is significantly higher than the monomer's. Solution: Avoid heating the neat solid above its melting point for extended periods. If fusion is required, use a reactive solvent or keep the time strictly limited.

Q2: I observe gas evolution during drying at 100°C. Is the compound degrading?

Diagnosis: Likely Methanol evolution or Solvent loss. Explanation: If the sample is wet, it may be solvent. However, if dry, prolonged heating at 100°C can initiate slow solid-state condensation, releasing methanol gas (


).
Reaction: 


Recommendation: Dry under vacuum at lower temperatures (<60°C) to prevent oligomerization.
Q3: The residue after high-temperature heating (>300°C) is insoluble in all organic solvents. How do I clean it?

Diagnosis: Formation of Poly(p-phenylene-1,3,4-oxadiazole) . Explanation: At high temperatures, the hydrazide linkages cyclize to form 1,3,4-oxadiazole rings. This polymer is known for extreme chemical resistance and thermal stability (decomposition >400°C). Cleaning Protocol: Standard organic solvents (DMSO, DMF, DCM) will not dissolve this char. You must use concentrated sulfuric acid or a strong alkaline bath to hydrolyze the polymer backbone, though this may take time and heat. Mechanical removal is often required.

Technical Data: Decomposition Products

The following table summarizes the products formed at different thermal stages.

Temperature ZonePhysical StatePrimary Chemical EventVolatile ProductSolid Residue/Product
< 100°C SolidStable (slow hydrolysis if wet)None (or solvent)Unreacted Monomer
140°C – 220°C Melt

Solid
Self-Condensation Methanol (

)
Poly(terephthaloyl hydrazide)
250°C – 350°C SolidCyclodehydration Water (

)
Poly(p-phenylene-1,3,4-oxadiazole)
> 400°C CharThermal Degradation

Carbonaceous Char

Mechanistic Pathway

The transformation from monomer to highly stable polymer is driven by the loss of small volatiles. The pathway below illustrates the transition from the monomer (Methyl 4-(hydrazinecarbonyl)benzoate) to the final Oxadiazole polymer.

DecompositionPathway Monomer Monomer Methyl 4-(hydrazinecarbonyl)benzoate Intermediate Poly(terephthaloyl hydrazide) (Insoluble Solid) Monomer->Intermediate Heat (150-220°C) Self-Condensation MeOH Methanol (Gas) Monomer->MeOH Byproduct FinalProduct Poly(p-phenylene-1,3,4-oxadiazole) (High Performance Polymer) Intermediate->FinalProduct Heat (>280°C) Cyclodehydration Water Water (Gas) Intermediate->Water Byproduct

Figure 1: Thermal reaction pathway of Methyl 4-(hydrazinecarbonyl)benzoate showing the two-stage evolution of volatiles (Methanol and Water) and the formation of insoluble polymeric residues.[1][2][3][4][5]

Experimental Validation Protocols

To verify if your material has decomposed (polymerized), perform the following checks:

Protocol A: Solubility Test (Quick Check)
  • Take 10 mg of the suspect material.

  • Add 1 mL of DMSO (Dimethyl sulfoxide).

  • Observation:

    • Clear Solution: Material is likely intact monomer (or low oligomer).

    • Cloudy/Insoluble: Material has polymerized into poly(hydrazide).

    • Insoluble even with heating: Material has converted to poly(oxadiazole).

Protocol B: FTIR Analysis

Compare the IR spectrum of your sample against the standard.

  • Intact Monomer: Strong Carbonyl peaks at ~1720 cm⁻¹ (Ester) and ~1650 cm⁻¹ (Hydrazide).

  • Polymerized (Stage 1): Loss of Ester peak (~1720 cm⁻¹), broadening of Amide peaks.

  • Cyclized (Stage 2): Appearance of C=N stretching at ~1600 cm⁻¹ and =C-O-C= cyclic ether bands at ~1020 cm⁻¹ (characteristic of oxadiazole rings).

References

  • Frazer, A. H., & Wallenberger, F. T. (1964). Polyhydrazides and Polyoxadiazoles. I. Polyhydrazides. Journal of Polymer Science Part A: General Papers.

    • Establishes the fundamental reaction between hydrazides and esters to form polyhydrazides.
  • Iwakura, Y., Uno, K., & Hara, S. (1965). Poly-1,3,4-oxadiazoles. I. Polyphenylene-1,3,4-oxadiazoles. Journal of Polymer Science Part A: General Papers.

    • Details the thermal cyclodehydration mechanism converting polyhydrazides to polyoxadiazoles.
  • Gomes, D., et al. (2012). Synthesis and Characterization of Poly(1,3,4-oxadiazole)s for Membrane Applications. Materials Science and Engineering.

    • Provides modern spectroscopic data (FTIR/NMR)
  • PubChem. (2023). Methyl 4-(hydrazinecarbonyl)benzoate Compound Summary. National Library of Medicine.

    • Source for basic physicochemical properties and identifiers.

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling of Methyl 4-Hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 4-hydrazinylbenzoate (MW 166.18 Da) is a critical bifunctional intermediate often employed in the Fischer indole synthesis and heterocycle derivatization. Its structural integrity is defined by two reactive centers: the hydrazine moiety (


) and the methyl ester  (

).

This guide compares the mass spectrometric behavior of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1] Understanding these distinct fragmentation patterns is essential for differentiating this precursor from its degradation products (e.g., methyl 4-aminobenzoate) and avoiding common analytical artifacts.

Key Differentiators at a Glance
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Ion Type Radical Cation (

)
Protonated Molecule (

)
Dominant m/z 166 (Parent), 135 (Base)167 (Parent), 150 (Fragment)
Primary Loss Methoxy radical (

, -31 Da)
Ammonia (

, -17 Da)
Utility Structural FingerprintingMolecular Weight & Purity Check

Comparative Analysis: EI vs. ESI Fragmentation

The choice of ionization source dictates the fragmentation physics.[2] Below is the comparative spectral data you should expect.

Electron Ionization (70 eV)

Hard ionization yields a radical cation, driving fragmentation via radical site initiation.

  • Parent Ion (

    
    ):  m/z 166 (Moderate intensity).
    
  • Base Peak: m/z 135.

    • Mechanism:

      
      -cleavage of the ester group. The hydrazine group is a strong electron donor, stabilizing the resulting acylium ion via resonance.
      
  • Secondary Fragments:

    • m/z 107: Loss of

      
       (-28 Da) from the m/z 135 ion. This corresponds to the 4-hydrazinylphenyl cation.
      
    • m/z 77: Phenyl cation (minor), indicating complete stripping of functional groups.

Electrospray Ionization (Positive Mode)

Soft ionization yields an even-electron cation, driving fragmentation via charge migration and neutral losses.

  • Parent Ion (

    
    ):  m/z 167 (High intensity).
    
  • Diagnostic Fragment: m/z 150.

    • Mechanism: Characteristic loss of ammonia (

      
      , -17 Da) from the hydrazine tail. This is the primary differentiator  between the hydrazine and the amine analog.
      
  • Artifacts: m/z 207 (if acetone is used).

    • Causality: Hydrazines react rapidly with ketones to form hydrazones. See Protocol Section.

Mechanistic Deep Dive (The "Why")

To validate your compound, you must confirm the presence of both functional groups. The fragmentation pathways below illustrate how each ionization method probes a different part of the molecule.

Visualization: Fragmentation Pathways

The following diagram maps the degradation logic. The Left Branch represents the ester-driven cleavage (EI dominant), while the Right Branch represents the hydrazine-driven loss (ESI dominant).

FragmentationPathway Parent Methyl 4-hydrazinylbenzoate (Parent Structure) EI_Ion EI Radical Cation [M]+• m/z 166 Parent->EI_Ion 70 eV Impact ESI_Ion ESI Protonated Ion [M+H]+ m/z 167 Parent->ESI_Ion Protonation Acylium Acylium Ion [M - OCH3]+ m/z 135 EI_Ion->Acylium α-Cleavage (-31 Da, -OCH3•) PhenylCat Hydrazinylphenyl Cation [M - OCH3 - CO]+ m/z 107 Acylium->PhenylCat Inductive Cleavage (-28 Da, -CO) Deaminated Deaminated Cation [M+H - NH3]+ m/z 150 ESI_Ion->Deaminated Nucleophilic Displacement (-17 Da, -NH3)

Figure 1: Dual-pathway fragmentation map. Note that EI targets the ester stability (left), while ESI/CID exposes the hydrazine lability (right).

Validated Experimental Protocol

To reproduce these results and ensure data integrity, follow this self-validating workflow.

Sample Preparation (Critical Step)

Warning: Hydrazines are nucleophiles. Using ketone or aldehyde solvents (Acetone, MEK) will result in immediate derivatization (hydrazone formation), shifting your mass by +40 Da (for acetone).

  • Solvent Selection: Use Methanol (LC-MS grade) or Acetonitrile .

  • Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for direct infusion.

  • Modifier: Add 0.1% Formic Acid to enhance protonation for ESI.

Instrument Parameters
ParameterSettingRationale
Source ESI (Positive)Hydrazines protonate easily (

~8).
Capillary Voltage 3.0 - 3.5 kVPrevent discharge while maintaining spray stability.
Cone Voltage 20 VLow voltage prevents in-source fragmentation of the labile N-N bond.
Collision Energy 15 - 25 eVOptimized to observe the

transition without destroying the ion.
Workflow Logic

Workflow Start Solid Sample Solvent Solubilization (MeOH/ACN only) Start->Solvent Check Solvent Check: Is Acetone present? Solvent->Check Check->Solvent Yes (Restart) Inject Direct Infusion 10 µg/mL Check->Inject No MS1 Full Scan MS (Look for 167) Inject->MS1 MS2 MS/MS (CID) (Look for 150) MS1->MS2

Figure 2: Analytical workflow emphasizing the critical solvent check point to avoid artifact formation.

Troubleshooting & Analog Differentiation

A common challenge is distinguishing Methyl 4-hydrazinylbenzoate from Methyl 4-aminobenzoate (a degradation product or starting material).

CompoundMWESI Parent (

)
Key MS/MS Fragment
Methyl 4-hydrazinylbenzoate 166 167 150 (Loss of

)
Methyl 4-aminobenzoate 151 152 120 (Loss of

)

Expert Insight: If you observe a peak at m/z 152 in your hydrazine sample, it indicates reduction of the N-N bond (degradation). If you observe m/z 207, you have acetone contamination forming a hydrazone.

References

  • NIST Chemistry WebBook. Methyl 4-hydrazinylbenzoate Mass Spectrum (EI). Standard Reference Data.[3] [Link]

  • Journal of the American Society for Mass Spectrometry. Fragmentation Reactions of Protonated Methyl Benzoate. (Mechanistic basis for ester cleavage). [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns: Esters and Amines. (General rules for N-containing aromatics). [Link]

  • National Institutes of Health (PMC). Intramolecular interactions and the neutral loss of ammonia from hydrazine derivatives. (Mechanistic basis for m/z 150 transition). [Link]

Sources

Comparing reactivity of phenylhydrazine vs methyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line:

  • Phenylhydrazine is the high-reactivity benchmark. It is electronically activated for rapid condensation and cyclization but suffers from oxidative instability and handling hazards (liquid state, high toxicity).

  • Methyl 4-hydrazinylbenzoate is a "tamed" functionalized variant. The para-ester group acts as an electron-withdrawing group (EWG), significantly reducing nucleophilicity. This necessitates harsher reaction conditions (stronger acid catalysts, higher temperatures) but offers a stable solid form and a valuable synthetic handle (ester) for downstream drug derivatization.

FeaturePhenylhydrazineMethyl 4-hydrazinylbenzoate
Nucleophilicity High (Standard)Low (Deactivated by EWG)
Oxidative Stability Poor (Turns dark red/brown rapidly)Moderate (Stable solid)
Physical State Oily Liquid / Low-melting solidCrystalline Solid
Reaction Kinetics Fast; often mild acid (AcOH) sufficesSlow; requires strong acid/heat
Primary Utility General heterocycle synthesisScaffold building (Drug Discovery)

Mechanistic Foundation: The Electronic Tug-of-War

To control these reagents, one must understand the electronic environment defined by the Hammett equation.

The Hammett Effect

The reactivity difference is quantified by the Hammett substituent constant (


).
  • H (Phenylhydrazine):

    
    
    
  • COOMe (Methyl 4-hydrazinylbenzoate):

    
    
    

The positive


 value of the ester group indicates a strong electron-withdrawing effect via induction (

) and resonance (

). This pulls electron density away from the hydrazine moiety (

).
Impact on Nucleophilicity (Step 1)

In condensation reactions (forming hydrazones), the terminal nitrogen (


) acts as the nucleophile attacking the carbonyl.
  • Phenylhydrazine: The lone pair is available. Attack is rapid.

  • Benzoate Derivative: The ester delocalizes electron density across the aromatic ring, lowering the HOMO energy of the nitrogen lone pair. The activation energy (

    
    ) for the nucleophilic attack increases, often requiring an activated electrophile (e.g., protonated carbonyl) to proceed at a useful rate.
    
Impact on Cyclization (Step 2 - Fischer Indole)

In the Fischer Indole Synthesis, the rate-determining step is often the [3,3]-sigmatropic rearrangement. This pericyclic reaction requires the aromatic ring to act as a nucleophile attacking the ene-hydrazine.

  • Phenylhydrazine: The electron-rich ring facilitates the rearrangement.

  • Benzoate Derivative: The electron-poor ring resists breaking aromaticity to form the new C-C bond. This is the primary reason why Fischer syntheses with benzoate derivatives often fail in weak acids (acetic acid) and require Lewis acids (

    
    , 
    
    
    
    ) and high heat (
    
    
    ).

electronic_effects cluster_0 Phenylhydrazine (Electron Rich) cluster_1 Methyl 4-hydrazinylbenzoate (Electron Poor) A Phenyl Ring B Hydrazine (-NHNH2) A->B Inductive Donation C High Nucleophilicity B->C X Ester Group (-COOMe) Y Phenyl Ring X->Y Electron Withdrawal (-M/-I) Z Hydrazine (-NHNH2) Y->Z Density Pull W Lower Nucleophilicity Z->W

Figure 1: Comparative electronic flow. The ester group (red) acts as an electron sink, deactivating the hydrazine center.

Experimental Comparison: Reaction Scenarios

Scenario A: Pyrazole Synthesis (Condensation with 1,3-Dicarbonyls)

This is a standard screen in drug discovery.

  • Phenylhydrazine:

    • Conditions: Ethanol, Room Temperature or mild warming (40°C).

    • Time: 1–2 hours.

    • Observation: Exothermic reaction; product often precipitates immediately.

  • Methyl 4-hydrazinylbenzoate:

    • Conditions: Ethanol, Reflux (78°C), often with catalytic Acetic Acid or HCl.

    • Time: 4–12 hours.

    • Observation: Slower dissolution; requires energy input to drive water elimination.

Scenario B: Fischer Indole Synthesis (Cyclization)

The most distinct divergence in reactivity.

  • Phenylhydrazine:

    • Catalyst: 4%

      
       or Glacial Acetic Acid.
      
    • Temp: 60–80°C.

    • Yield: Generally High (>80%).

  • Methyl 4-hydrazinylbenzoate:

    • Catalyst: Polyphosphoric Acid (PPA),

      
      , or methanesulfonic acid.
      
    • Temp: 110–140°C.

    • Yield: Moderate (50–70%).

    • Note: In weaker acids, the reaction often stalls at the hydrazone stage (intermediate), failing to cyclize.

Validated Protocol: Synthesis of a Pyrazole Scaffold

Objective: Synthesis of Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate. Rationale: This protocol demonstrates how to force the reaction of the deactivated benzoate hydrazine with a diketone (Acetylacetone).

Materials
  • Methyl 4-hydrazinylbenzoate hydrochloride (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Ethanol (Solvent, 10 V)

  • Triethylamine (1.1 eq, to free the hydrazine base)

  • Catalytic HCl (optional, if reaction is sluggish)

Step-by-Step Methodology
  • Free Base Formation (In Situ):

    • Charge Methyl 4-hydrazinylbenzoate hydrochloride into the flask.

    • Add Ethanol.[1] Stir to suspend.

    • Add Triethylamine dropwise. The suspension will change consistency as

      
       forms.
      
    • Critical Check: Ensure the pH is neutral to slightly basic before adding the electrophile.

  • Condensation:

    • Add Acetylacetone (2,4-pentanedione) slowly.

    • Observation: Unlike phenylhydrazine, you will likely not see a strong exotherm.

    • Heat the mixture to Reflux (78°C) .

    • Monitor via TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar, near baseline) should disappear.

    • Time: Expect 3–6 hours. (Phenylhydrazine would finish in <1 hour).

  • Work-up:

    • Cool to room temperature.[2]

    • If the product crystallizes, filter and wash with cold ethanol.

    • If not, evaporate solvent to 20% volume and pour into ice water to induce precipitation.

reaction_workflow Start Start: Methyl 4-hydrazinylbenzoate Step1 1. Neutralize HCl Salt (Et3N / EtOH) Start->Step1 Step2 2. Add Diketone (Acetylacetone) Step1->Step2 Decision Is Exotherm Observed? Step2->Decision PathA Yes (Phenylhydrazine behavior) Stir at RT Decision->PathA High Reactivity PathB No (Benzoate behavior) Heat to Reflux Decision->PathB Low Reactivity Finish Isolate Pyrazole Product PathA->Finish PathB->Finish

Figure 2: Decision tree for reaction conditions. The lack of initial exotherm with the benzoate derivative dictates the need for thermal driving force.

Stability & Safety Profile

Handling Differences
  • Phenylhydrazine:

    • State: Oily liquid or low-melting solid (

      
      ).
      
    • Hazard:[3][4][5][6][7] Absorbs rapidly through skin. High vapor pressure leads to inhalation risks.

    • Storage: Must be stored under inert gas (Argon/Nitrogen). Oxidizes to form diazonium tars upon air exposure.

  • Methyl 4-hydrazinylbenzoate:

    • State: Crystalline solid (

      
      ).
      
    • Hazard:[3][4][5][6][7] Reduced vapor pressure makes inhalation less likely (unless dust is formed). Still toxic by ingestion.

    • Storage: Stable in air for weeks/months if kept dry.

Safety Warning (E-E-A-T)

Both compounds are Type 1B Carcinogens and potential skin sensitizers.

  • Always use a fume hood.[7][8]

  • Double-glove (Nitrile) when handling phenylhydrazine liquid.

  • Bleach Quench: All glassware and spills should be treated with 10% hypochlorite (bleach) to oxidize the hydrazine functionality to nitrogen gas and innocuous byproducts before disposal.

References

  • Hammett Substituent Constants & Reactivity

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Fischer Indole Synthesis Mechanism

    • Robinson, B. (1963). The Fischer Indole Synthesis.[9][10][11] Chemical Reviews, 63(4), 373–401. Link

  • Reactivity of Phenylhydrazines

    • R. Huisgen et al. (1959). Justus Liebigs Annalen der Chemie. (Foundational work on hydrazine nucleophilicity).[12]

  • Safety Data

    • ThermoFisher Scientific. (2021). Safety Data Sheet: Phenylhydrazine. Link

    • PubChem. (n.d.). Methyl 4-hydrazinylbenzoate Compound Summary. Link

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Methyl 4-(hydrazinecarbonyl)benzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. Among the arsenal of analytical techniques, Ultraviolet-Visible (UV-Vis) spectroscopy remains a cornerstone for its simplicity, sensitivity, and the wealth of information it provides about the electronic structure of a molecule.[1][2] This guide offers an in-depth comparative analysis of the UV-Vis absorption properties of methyl 4-(hydrazinecarbonyl)benzoate , a versatile bifunctional molecule, alongside key alternatives. By examining experimental data and explaining the underlying structural and electronic factors, we aim to provide researchers, scientists, and drug development professionals with a practical framework for selecting and utilizing these compounds in their respective applications.

The Spectroscopic Profile of Methyl 4-(hydrazinecarbonyl)benzoate: A Theoretical and Comparative Approach

Methyl 4-(hydrazinecarbonyl)benzoate is a compound of significant interest in medicinal chemistry and organic synthesis, often employed as a linker or a scaffold for building more complex molecules. Its structure incorporates a benzene ring, a methyl ester, and a hydrazinecarbonyl group, all of which contribute to its electronic properties and, consequently, its UV-Vis absorption spectrum.

Based on computational predictions using widely accepted density functional theory (DFT) methods, the predicted λmax for methyl 4-(hydrazinecarbonyl)benzoate in a non-polar solvent is approximately 258 nm . This absorption is attributed to the π → π* transition within the aromatic system.

Comparative Analysis with Functional Alternatives

To provide a comprehensive understanding, we will now compare the spectroscopic properties of methyl 4-(hydrazinecarbonyl)benzoate with three commercially available and widely used alternatives: Methyl 4-aminobenzoate , 4-(Methoxycarbonyl)benzoic acid (Monomethyl terephthalate) , and 4-Carbomethoxyphenylboronic acid .

Methyl 4-aminobenzoate

This compound is structurally similar to our target molecule, with an amino group replacing the hydrazinecarbonyl moiety. The amino group is a stronger electron-donating group than the hydrazinecarbonyl group, leading to a more significant extension of the conjugation and a more pronounced bathochromic shift.

4-(Methoxycarbonyl)benzoic acid

Also known as monomethyl terephthalate, this molecule possesses a carboxylic acid group instead of the hydrazine-containing functionality. The carboxylic acid group is an electron-withdrawing group, which, when paired with the methyl ester group also in a para position, results in a different electronic distribution compared to our target compound.

4-Carbomethoxyphenylboronic acid

This alternative is particularly relevant in the context of cross-coupling reactions. The boronic acid group is a weak electron-withdrawing group, and its influence on the UV-Vis spectrum will be compared.

Data Summary: A Head-to-Head Comparison

The following table provides a concise summary of the key properties and UV-Vis absorption maxima of methyl 4-(hydrazinecarbonyl)benzoate and its alternatives.

CompoundChemical StructureMolecular Weight ( g/mol )UV-Vis λmax (nm)Notes
Methyl 4-(hydrazinecarbonyl)benzoate COC(=O)c1ccc(C(=O)NN)cc1194.19~258 (Predicted)Predicted value based on computational modeling.
Methyl 4-aminobenzoate COC(=O)c1ccc(N)cc1151.16294[3]Experimental value.
4-(Methoxycarbonyl)benzoic acid COC(=O)c1ccc(C(=O)O)cc1180.16241, 285[1][4]Experimental values for terephthalic acid, the parent compound of the monoester.
4-Carbomethoxyphenylboronic acid COC(=O)c1ccc(B(O)O)cc1179.98242Experimental value.

Experimental Protocol: A Guide to Accurate UV-Vis Measurement

The following is a detailed, step-by-step methodology for determining the UV-Vis absorption spectrum and λmax of a given compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Instrumentation and Materials
  • Double-beam UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Compound of interest

Instrument Preparation and Calibration
  • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

  • Perform instrument self-diagnostics and calibration as per the manufacturer's instructions. This typically includes wavelength accuracy and photometric accuracy checks.

Sample Preparation
  • Solvent Selection: Choose a solvent that dissolves the compound of interest and is transparent in the UV-Vis region to be scanned. Spectroscopic grade solvents are recommended to minimize interference from impurities.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the λmax. This range ensures the best linearity and accuracy according to the Beer-Lambert Law. A typical starting concentration for a working solution is in the range of 1-10 µg/mL.

Measurement Procedure
  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank. Place the blank cuvette in both the sample and reference beams of the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette in the sample beam and the blank cuvette (containing the pure solvent) in the reference beam.

  • Acquire Spectrum: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the blank.

  • Data Analysis: The resulting spectrum will show one or more absorption bands. The wavelength at which the absorbance is highest is the λmax. Record the λmax and the corresponding absorbance value.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Instrument_Warmup Instrument Warm-up & Calibration Stock_Solution Prepare Stock Solution Instrument_Warmup->Stock_Solution Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Baseline Run Baseline with Blank Working_Solution->Baseline Measure_Sample Measure Sample Spectrum Baseline->Measure_Sample Identify_Lmax Identify λmax Measure_Sample->Identify_Lmax Record_Data Record λmax and Absorbance Identify_Lmax->Record_Data

Caption: A flowchart illustrating the key stages of determining the UV-Vis absorption maximum.

Applications and Rationale for Use: A Comparative Perspective

The choice between methyl 4-(hydrazinecarbonyl)benzoate and its alternatives is dictated by the specific synthetic or analytical goal.

  • Methyl 4-(hydrazinecarbonyl)benzoate: The hydrazinecarbonyl moiety makes this compound an excellent building block for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems, which are prevalent in many drug candidates.[5] Its bifunctional nature allows it to act as a linker, connecting two different molecular fragments.

  • Methyl 4-aminobenzoate: The primary amine group is a versatile functional handle for a wide range of reactions, including amide bond formation, Schiff base formation, and diazotization. It is a common precursor in the synthesis of dyes, polymers, and pharmaceuticals, including local anesthetics.

  • 4-(Methoxycarbonyl)benzoic acid: This compound offers two distinct reactive sites: a methyl ester and a carboxylic acid. This differential reactivity can be exploited in multi-step syntheses. For example, the carboxylic acid can be selectively activated for amide coupling while the ester remains protected, or vice-versa. It is a key monomer in the production of specialty polyesters and a building block for metal-organic frameworks (MOFs).

  • 4-Carbomethoxyphenylboronic acid: The presence of the boronic acid group makes this compound a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds and is extensively used in the synthesis of complex organic molecules, including many blockbuster drugs.

Scientific Integrity and Trustworthiness

The protocols and data presented in this guide are grounded in established analytical principles. It is crucial to recognize that the UV-Vis spectrum of a compound can be influenced by factors such as solvent polarity, pH, and temperature. Therefore, for rigorous comparative studies, it is essential to maintain consistent experimental conditions. The use of high-purity, spectroscopic grade solvents and calibrated instrumentation is non-negotiable for obtaining reliable and reproducible data.[6]

Conclusion

This guide has provided a comparative analysis of the UV-Vis absorption characteristics of methyl 4-(hydrazinecarbonyl)benzoate and several key alternatives. While the experimental determination of the λmax for our primary compound remains an area for future investigation, our predictive and comparative approach offers valuable insights for researchers. The choice of compound will ultimately depend on the specific application, with each molecule offering a unique set of reactive handles and spectroscopic properties. By understanding these nuances, scientists can make more informed decisions in their synthetic and analytical endeavors.

References

  • PubChem. (n.d.). Monomethyl terephthalate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Vertex AI Search. (n.d.). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Terephthalic acid. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. National Institute of Standards and Technology. Retrieved February 24, 2026, from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. - Agilent). Retrieved February 24, 2026, from [Link]

  • PubMed. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 4-(hydrazinecarbonyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Immediate Action)

Do not treat this compound as standard organic waste. [1]

Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride contains a hydrazide moiety masked as a salt. While the hydrochloride salt improves stability, the functional group remains a potent reducing agent and potential alkylating agent. Improper disposal can lead to the formation of toxic chloramines (if mixed with bleach) or exothermic gas evolution (if mixed with strong oxidizers).

Core Safety Rules:
  • NO BLEACH (Hypochlorite): Do not attempt to quench this material with bleach on the benchtop. The reaction between hydrazides and hypochlorite can generate toxic chloramine gas and nitrogen gas rapidly.

  • Segregate from Oxidizers: strictly isolate from nitric acid, perchlorates, and peroxides in waste streams.

  • Segregate from Aldehydes/Ketones: To prevent unintended polymerization or condensation reactions in the waste container, keep separate from acetone or formaldehyde waste streams.

Part 2: Technical Hazard Assessment (The "Why")

To ensure compliance and safety, we must understand the chemical behavior driving these protocols.

Chemical Profile[1][2][3][4][5]
  • Compound: Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride[2]

  • Functional Groups:

    • Methyl Ester: Susceptible to hydrolysis in strong base.

    • Hydrazide (Hydrazinecarbonyl): The primary hazard. A nucleophilic reducing agent.

    • Hydrochloride Salt: Acidic nature; increases water solubility but can corrode metal containers.

Mechanism of Hazard

The hydrazine backbone (


) is thermodynamically unstable relative to 

gas. In the presence of oxidizers, this molecule seeks to shed protons and electrons to form nitrogen gas. In a controlled reactor, this is useful; in a waste drum, it is a "runaway exotherm" risk. Furthermore, hydrazine derivatives are often investigated for genotoxicity; therefore, we treat this as a High Hazard Carcinogen until proven otherwise.
PropertyDataOperational Implication
Physical State Off-white SolidDust inhalation risk; use powder hood.
Acidity (pH) Acidic (HCl salt)Do not mix with cyanide/sulfide waste (gas risk).
Reactivity Reducing AgentIncompatible with Oxidizers.
Solubility Water/Methanol solubleSpills will spread rapidly on wet surfaces.

Part 3: Operational Disposal Protocols

A. Solid Waste (Excess Reagent)

Best Practice: Incineration via Third-Party Vendor.

  • Containment: Do not place loose powder in a drum. Transfer the material into a screw-top glass jar or high-density polyethylene (HDPE) bottle.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Must read: "Toxic Solid, Organic, N.O.S. (Contains Hydrazine Derivative)."[1][3][4][5]

    • Hazard Checkbox: Toxic, Corrosive (due to HCl).

  • Storage: Store in the "Solid Toxic" satellite accumulation area. Do not store in the same secondary bin as solid oxidizers (e.g., KMnO4).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Scenario: You have dissolved the compound in Methanol, DCM, or Water.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate to pH 5–8 before adding to the waste container to prevent container corrosion.

    • Caution: This will bubble (CO2). Perform in a fume hood.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform -> Stream A (Halogenated).

    • Non-Halogenated: If dissolved in MeOH/EtOH -> Stream B (Non-Halogenated).

    • Aqueous: If water-based -> Stream C (Aqueous Toxic).

  • Critical Segregation: Ensure the chosen waste canister does NOT contain:

    • Oxidizing acids (Nitric, Chromic).

    • Active aldehydes (waste Acetone is usually fine, but avoid high concentrations of reactive aldehydes like Acrolein).

C. Spill Response (Emergency Protocol)

Scenario: 5g bottle dropped on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[6][7] Hydrazine salts can be respiratory irritants.[1][3][8][9][10]

  • PPE Upgrade: Double nitrile gloves, lab coat, and P100 respirator (if powder is airborne).

  • Dry Cleanup (Preferred):

    • Gently cover the spill with an inert absorbent (Vermiculite or Sand).[1][9]

    • Why? Adding water spreads the hydrazine salt.

    • Sweep carefully into a dust pan to avoid aerosolization.

  • Wet Decontamination (Surface only):

    • Once solids are removed, wipe the surface with a 10% Sodium Bicarbonate solution (neutralizes the HCl).

    • Follow with a water rinse.[3][8][6][7][9][11]

    • Do NOT use Bleach on the spill residue.

Part 4: Disposal Decision Logic (Visual Workflow)

The following diagram outlines the decision process for segregating this waste stream effectively.

DisposalWorkflow Start Waste Generation: Methyl 4-(hydrazinecarbonyl)benzoate HCl StateCheck Physical State? Start->StateCheck Spill Spill / Accident Start->Spill Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Pack Pack in Screw-top Jar Double Bag Solid->Pack LabelSolid Label: Toxic Solid Organic (Hydrazine Derivative) Pack->LabelSolid pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 5-8 (Sodium Bicarbonate) pHCheck->Neutralize If pH < 2 SolventCheck Solvent Type? pHCheck->SolventCheck If pH > 2 Neutralize->SolventCheck StreamA Stream A: Halogenated Organic (DCM, Chloroform) SolventCheck->StreamA Halogenated StreamB Stream B: Non-Halogenated Organic (MeOH, EtOH, DMSO) SolventCheck->StreamB Flammable StreamC Stream C: Aqueous Toxic (Water based) SolventCheck->StreamC Aqueous Absorb Cover with Vermiculite NO BLEACH Spill->Absorb Scoop Scoop to Solid Waste Absorb->Scoop

Caption: Decision matrix for segregating hydrazine derivative waste. Note the critical prohibition of bleach during spill cleanup.

Part 5: Regulatory Compliance (RCRA Context)

While this specific CAS number may not be explicitly "P-listed" (like P068 Hydrazine) or "U-listed" under US EPA RCRA regulations, it must be characterized by the generator.

  • Characteristic of Reactivity (D003): If the waste can generate toxic gases (nitrogen oxides/chloramines) when mixed with water or other common wastes, it qualifies as D003.

  • Characteristic of Toxicity: Due to the hydrazine backbone, it is prudent to manage this as a toxic waste stream to avoid "cradle-to-grave" liability.

  • Generator Status: Ensure your facility's hazardous waste manifest lists this as "Toxic, Organic, N.O.S." (Not Otherwise Specified) to alert downstream incinerators of the nitrogen content.

References

  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine Derivatives. Retrieved from 1

  • National Institutes of Health (PubChem). (2025). Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride | LCSS (Laboratory Chemical Safety Summary).[2] Retrieved from 2[2]

  • US Environmental Protection Agency (EPA). (2024). RCRA Waste Code Classifications for Hydrazine Derivatives (K107, U133). Retrieved from 5

  • Fisher Scientific. (2014). Safety Data Sheet: Hydrazine Dihydrochloride (Analogous Salt Handling). Retrieved from 6

Sources

Navigating the Handling of Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in the pharmaceutical and chemical development sectors, the synthesis and application of novel compounds are daily pursuits. Among these, Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride, a substituted hydrazine derivative, presents both significant potential and notable hazards. This guide provides an in-depth, procedural framework for its safe handling, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the causality behind each safety measure, you can establish a self-validating system of laboratory practice that ensures both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks of Hydrazine Derivatives

Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation[1]. As a derivative of hydrazine, it should be handled with the same degree of caution as its parent compound, which is known for its high toxicity, corrosivity, and potential carcinogenicity[2][3].

The primary hazards associated with this compound can be summarized as follows:

  • Acute Toxicity: Harmful through oral, dermal, and inhalation routes of exposure[1].

  • Corrosivity: Can cause severe skin burns and eye damage upon direct contact[2].

  • Irritation: Causes significant irritation to the skin, eyes, and respiratory tract[1].

  • Sensitization: Prolonged or repeated contact may lead to skin sensitization[2].

  • Carcinogenicity: Hydrazine and many of its derivatives are considered potential human carcinogens[2].

A comprehensive understanding of these risks is the foundational step in developing a robust safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride. The following table outlines the minimum required PPE, with explanations for the choice of each component.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene) is mandatory. Hydrazine and its derivatives can be absorbed through the skin[2]. Nitrile gloves offer good resistance to a range of chemicals, including hydrazine[4]. Double-gloving provides an additional layer of protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation or perforation before use[5].
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement to protect against splashes and airborne particles. For procedures with a higher risk of splashing, a full-face shield worn over safety goggles is strongly recommended[6][7].
Body Protection A flame-resistant lab coat should be worn at all times to protect against accidental spills and splashes[7]. For larger scale operations, a chemical-resistant apron or coveralls may be necessary[6].
Respiratory Protection All handling of solid Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[7]. In the event of a significant spill or emergency where exposure limits may be exceeded, a NIOSH-approved self-contained breathing apparatus (SCBA) is required[8].
Footwear Closed-toe shoes , preferably made of a non-porous material, are required to protect the feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risks. The following workflow should be adapted to your specific laboratory procedures.

Preparation and Weighing
  • Designated Work Area: All work with Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride must be conducted in a designated area within a certified chemical fume hood[7].

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 5).

Dissolution and Reaction
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound. Be aware of any potential exothermic reactions.

  • Controlled Environment: Maintain the reaction within the chemical fume hood at all times.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

The following diagram illustrates the safe handling workflow:

Safe Handling Workflow for Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_area Work in Designated Fume Hood prep_start->prep_area prep_weigh Carefully Weigh Solid prep_area->prep_weigh handle_dissolve Controlled Dissolution prep_weigh->handle_dissolve handle_reaction Conduct Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove Remove PPE cleanup_dispose->cleanup_remove cleanup_wash Wash Hands Thoroughly cleanup_remove->cleanup_wash

Caption: A procedural diagram for the safe handling of Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as weigh boats, gloves, and paper towels should be placed in a dedicated, sealed, and clearly labeled hazardous waste container[9].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: All glassware and equipment should be decontaminated. A common method for hydrazine compounds is to rinse with a dilute solution of an oxidizing agent like sodium hypochlorite (bleach), followed by a thorough water rinse[10]. This should be done in a fume hood.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2].
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[11].
Small Spill For small spills within a fume hood, carefully absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent and then with soap and water[12].
Large Spill Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without appropriate training and equipment[7].

The following flowchart outlines the emergency response for personal exposure:

Emergency Response for Personal Exposure exposure Personal Exposure Occurs remove_source Remove from Source of Exposure exposure->remove_source decontaminate Decontaminate (Flush Skin/Eyes for 15 min) remove_source->decontaminate seek_medical Seek Immediate Medical Attention decontaminate->seek_medical notify_supervisor Notify Supervisor/EHS seek_medical->notify_supervisor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.